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  • Product: 8-Iodooctan-1-ol
  • CAS: 79918-35-7

Core Science & Biosynthesis

Foundational

8-Iodooctan-1-ol: A Bifunctional C8 Building Block in Advanced Organic Synthesis

Executive Summary In the intricate landscape of modern organic synthesis, the strategic selection of chemical intermediates dictates the efficiency, yield, and scalability of complex molecular architectures. 8-Iodooctan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intricate landscape of modern organic synthesis, the strategic selection of chemical intermediates dictates the efficiency, yield, and scalability of complex molecular architectures. 8-Iodooctan-1-ol (CAS: 79918-35-7) has emerged as an indispensable bifunctional building block[1]. Featuring an eight-carbon (C8) aliphatic chain terminated by a highly reactive iodine atom and a versatile hydroxyl group, this molecule serves as a critical linchpin in the development of active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and complex bioconjugates[1][2].

This technical whitepaper provides an in-depth analysis of the mechanistic causality behind the reactivity of 8-iodooctan-1-ol, structured experimental protocols with self-validating checkpoints, and its critical applications in contemporary drug discovery.

Structural Rationale: The C8 Bifunctional Advantage

The utility of 8-iodooctan-1-ol is fundamentally rooted in its molecular architecture. The causality behind its widespread adoption lies in three distinct structural features:

  • The Iodine Terminus (Superior Leaving Group): Compared to its chlorinated or brominated analogs, the iodine atom possesses a larger atomic radius and higher polarizability. This results in a significantly weaker carbon-halogen bond, making it an exceptional leaving group for nucleophilic substitution ( SN​2 ) and metal-catalyzed cross-coupling reactions[1]. This kinetic advantage allows chemists to perform alkylations under milder thermal conditions, preventing the degradation of sensitive biological ligands.

  • The Hydroxyl Terminus (Derivatization Hub): The terminal primary alcohol provides a reliable site for esterification, etherification, oxidation, or temporary masking via protecting groups (e.g., acetals or silyl ethers)[1].

  • The C8 Aliphatic Spacer: The eight-carbon chain provides an optimal balance of hydrophobicity and conformational flexibility. In the context of bifunctional molecules like PROTACs, a C8 linker (spanning approximately 10–12 Å) often represents the "Goldilocks zone"—long enough to prevent steric clashing between the target protein and the E3 ligase, yet lipophilic enough to maintain favorable cell membrane permeability (LogP).

Fig 2. Divergent synthetic pathways exploiting the dual reactivity of 8-iodooctan-1-ol.

Physicochemical Profile & Reactivity Matrix

Understanding the physical properties of 8-iodooctan-1-ol is critical for optimizing reaction conditions, particularly concerning solvent compatibility and purification strategies.

Table 1: Physicochemical Properties and Synthetic Impact

PropertyValueCausality / Impact on Synthesis
CAS Number 79918-35-7Unique identifier ensuring high-purity procurement[3].
Molecular Formula C8​H17​IO Provides the exact mass (256.13 g/mol ) required for mass spectrometry (MS) tracking during conjugate assembly.
Physical State Liquid (at 25 °C)Facilitates highly accurate volumetric dispensing; fully miscible in standard organic solvents (DCM, THF, DMF).
Reactivity Profile BifunctionalAllows orthogonal functionalization. One terminus can be reacted while the other remains inert or is temporarily protected[1].
Leaving Group Kinetics I>Br>Cl Enables SN​2 displacements at near-ambient temperatures, preserving delicate stereocenters in complex APIs[1].

Applications in Drug Discovery: PROTAC Linkers and Bioconjugates

In targeted protein degradation, PROTACs require a linker to bridge a Protein of Interest (POI) ligand with an E3 ligase recruiting ligand. 8-Iodooctan-1-ol is frequently utilized to construct these linkers[2]. The iodine atom is typically displaced by a nucleophile on the POI ligand, while the hydroxyl group is subsequently oxidized to a carboxylic acid or directly esterified to attach the E3 ligase ligand.

Beyond PROTACs, 8-iodooctan-1-ol has been successfully employed in the synthesis of [4] and[5] to modulate pharmacokinetic profiles and enable fluorescent tracking in biological tissues.

Fig 1. Stepwise assembly of a PROTAC molecule utilizing 8-iodooctan-1-ol as a C8 spatial linker.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints. These methodologies are adapted from peer-reviewed syntheses utilizing 8-iodooctan-1-ol.

Protocol A: Oxidation of 8-Iodooctan-1-ol to 8-Iodooctanal

Adapted from the synthesis of Steroid–Porphyrin Conjugates[4]. This transformation is critical when an electrophilic aldehyde is required for subsequent reductive amination or condensation.

Reagents:

  • 8-Iodooctan-1-ol (1.0 equiv)

  • Pyridinium chlorochromate (PCC) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Celite (for filtration)

Step-by-Step Procedure:

  • Preparation: Dissolve 8-iodooctan-1-ol in anhydrous DCM under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath to control the initial exothermic reaction.

  • Addition: Add PCC portion-wise over 15 minutes. Causality: Gradual addition prevents thermal spikes that could lead to over-oxidation or degradation of the aliphatic chain.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. The solution will turn black as chromium salts precipitate.

  • Workup: Dilute the mixture with diethyl ether and filter the suspension through a pad of Celite to remove the toxic chromium byproducts. Concentrate the filtrate under reduced pressure.

Self-Validation Checkpoint:

  • TLC: Run a TLC plate (Hexane/EtOAc 8:2). The starting material ( Rf​≈0.3 , stains with KMnO4​ ) should disappear, replaced by a new, less polar spot ( Rf​≈0.6 ) that is UV-active and stains positively with 2,4-Dinitrophenylhydrazine (DNP).

  • 1 H NMR: Confirm success by the appearance of a distinct aldehyde proton triplet at δ≈9.7 ppm and the disappearance of the carbinol protons at δ≈3.6 ppm .

Protocol B: Acetal Protection of the Hydroxyl Group (Ethoxyethyl Ether)

Adapted from the synthesis of All-trans-Retinoic Acid Conjugates[5]. Masking the hydroxyl group is necessary when performing harsh Grignard reactions or strong basic alkylations at the iodine terminus.

Reagents:

  • 8-Iodooctan-1-ol (1.0 equiv)

  • Ethyl vinyl ether (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv, catalyst)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Preparation: Dissolve 8-iodooctan-1-ol in anhydrous DCM at room temperature.

  • Catalysis: Add the mild acid catalyst PPTS, followed by the dropwise addition of ethyl vinyl ether. Causality: PPTS is chosen over stronger acids (like p-TsOH) to prevent unwanted elimination reactions or polymerization of the vinyl ether.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the catalyst. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoint:

  • IR Spectroscopy: The broad, strong −OH stretching band at ∼3300 cm−1 must be completely absent in the IR spectrum of the crude product.

  • 1 H NMR: The spectrum will show a new characteristic methine quartet at δ≈4.7 ppm , confirming the formation of the ethoxyethyl acetal protecting group.

References

  • The Crucial Role of 8-Iodo-1-Octanol in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd.

  • The C8 Chain Advantage: Leveraging 8-Iodo-1-Octanol in Synthesis. Ningbo Inno Pharmchem Co., Ltd.

  • Synthesis of Steroid–Porphyrin Conjugates from Oestradiol, Oestrone, and Lithocholic Acid. Australian Journal of Chemistry (2014) 67(11): 1632–1645.

  • Synthesis and Evaluation of Two Novel All-trans-Retinoic Acid Conjugates: Biocompatible and Functional Tools for Retina Research. ACS Chemical Neuroscience (2018) 9(4): 858-867.

  • Substituted 4-amino-1-benzylpiperidine compounds. US Patent 8030502B2 (2011).

Sources

Exploratory

An In-depth Technical Guide on the Role of the Eight-Carbon Chain in 8-Iodooctan-1-ol's Reactivity

Abstract 8-Iodooctan-1-ol is a bifunctional linear molecule that serves as a valuable building block in diverse fields such as pharmaceutical synthesis and materials science.[1] Its utility stems from the orthogonal reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

8-Iodooctan-1-ol is a bifunctional linear molecule that serves as a valuable building block in diverse fields such as pharmaceutical synthesis and materials science.[1] Its utility stems from the orthogonal reactivity of its terminal iodo and hydroxyl functionalities. This guide elucidates the pivotal, yet often understated, role of the intervening eight-carbon (octyl) chain. Far from being a passive spacer, the octyl chain actively modulates the molecule's physicochemical properties and reactivity, influencing everything from solubility and reaction kinetics to its applications as a molecular linker. We will explore the chain's impact on steric and electronic effects, conformational flexibility, and its defining contribution to the molecule's hydrophobic character.

Molecular Profile and Dichotomous Reactivity

8-Iodooctan-1-ol's structure is fundamentally a duality. It possesses a primary alcohol at one terminus and a primary iodoalkane at the other, separated by a flexible octyl chain. This structure dictates its dual reactivity profile.[1]

  • The Hydroxyl Group (-OH): This functional group acts as a classic nucleophile, and its reactivity can be leveraged in esterification, etherification, and oxidation reactions.[1] Under acidic conditions, it can be protonated to form a good leaving group (H₂O), facilitating substitution reactions.[2]

  • The Iodo Group (-I): The carbon-iodine bond is the weakest among the carbon-halogen bonds.[3][4] This makes the iodide an excellent leaving group in nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism for primary iodoalkanes.[3][4][5] The terminal iodine can also participate in the formation of Grignard reagents and in various cross-coupling reactions.[1][6]

PropertyValueSource
Molecular Formula C₈H₁₇IO[7][8]
Molecular Weight 256.13 g/mol [7][8]
Purity ≥95-98% (Typical Commercial)[1][6][7]
Storage Temperature Refrigerated[7][8]

The Defining Role of the Eight-Carbon Chain

The octyl backbone is the key modulator of 8-iodooctan-1-ol's chemical behavior and utility. Its influence can be deconstructed into several key aspects.

Spatial Separation and Steric Independence

The most immediate function of the C8 chain is to provide significant spatial separation between the hydroxyl and iodo groups. With a length of approximately 10 Å, the chain ensures that the two functional groups can react independently of one another with minimal steric hindrance. This allows for selective functionalization at one end of the molecule without interfering with the reactivity of the other end, a critical feature for its use as a linker in complex syntheses.

Hydrophobicity and Solubility

The eight-carbon alkyl chain imparts significant nonpolar, or hydrophobic, character to the molecule.[9][10] This property dictates its solubility profile, making it more soluble in organic solvents than in water. This is a crucial consideration for reaction design, as solvent choice directly impacts reaction rates and outcomes. For instance, in nucleophilic substitution reactions, polar aprotic solvents are often preferred.[11] Furthermore, the hydrophobicity endowed by the alkyl chain is leveraged in applications where the molecule is used to modify surfaces or to act as a surfactant, where longer alkyl chains correlate with increased surface activity.[12][13]

Conformational Flexibility

The saturated octyl chain is highly flexible due to free rotation around its carbon-carbon single bonds. This flexibility allows the molecule to adopt a multitude of conformations. This can influence reaction kinetics by allowing the molecule to orient itself favorably for interaction with other reagents, catalysts, or surfaces. While not always a primary consideration, this conformational freedom can play a role in both intramolecular and intermolecular reactions.

Electronic Effects

The alkyl chain is a weak electron-donating group through an inductive effect. However, this effect attenuates rapidly with distance. Given the eight-carbon separation, the electronic influence of the alkyl chain on the terminal hydroxyl and iodo groups is negligible. The reactivity of each functional group is therefore dominated by its own intrinsic chemical properties rather than by electronic modulation from the distant, opposing group.

Experimental Workflows & Reactivity in Practice

The dual reactivity of 8-iodooctan-1-ol makes it a versatile synthetic intermediate.[1][14] A common application involves leveraging the C-I bond's reactivity in a nucleophilic substitution reaction.

Workflow for a Representative Sₙ2 Reaction

The following diagram illustrates a typical workflow for the nucleophilic substitution of the iodide in 8-iodooctan-1-ol with a generic nucleophile (Nu⁻). This type of reaction is fundamental to its use as a synthetic building block.[15]

SN2_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve 8-Iodooctan-1-ol in Polar Aprotic Solvent (e.g., Acetone, DMF) B Add Nucleophile (e.g., NaN3, NaCN) A->B Inert Atmosphere (N2/Ar) C Heat Reaction Mixture (e.g., 50-80°C) B->C D Monitor Progress (TLC, GC) C->D E Quench Reaction (e.g., add water) D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: A generalized workflow for an Sₙ2 reaction using 8-Iodooctan-1-ol.

Detailed Protocol: Synthesis of 8-Azidooctan-1-ol

This protocol details a nucleophilic substitution reaction where the iodide is replaced by an azide group, a common precursor for amines or for use in click chemistry.

Materials:

  • 8-Iodooctan-1-ol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-iodooctan-1-ol (1.0 eq.) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 8-azidooctan-1-ol by flash column chromatography on silica gel.

Conclusion

The eight-carbon chain of 8-iodooctan-1-ol is a critical determinant of its chemical identity and synthetic utility. It provides the necessary spatial separation for the independent reactivity of the terminal iodo and hydroxyl groups, while its length and aliphatic nature define the molecule's solubility, hydrophobicity, and conformational dynamics. This balance of features makes 8-iodooctan-1-ol an invaluable and versatile linker and intermediate in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials where precise control over molecular architecture is paramount.[1][6]

References

  • The Crucial Role of 8-Iodo-1-Octanol in Modern Organic Synthesis. (2026, March 1). Self-hosted.
  • The Synthesis of 8-Iodooct-7-yn-1-ol: A Technical Guide. Benchchem.
  • Explaining the reactivity of halogenoalkanes. (2025, March 4). Crunch Chemistry.
  • The C8 Chain Advantage: Leveraging 8-Iodo-1-Octanol in Synthesis. (2025, November 2). NINGBO INNO PHARMCHEM CO.,LTD.
  • Kinetic Studies of the Reactions of Atomic Hydrogen with Iodoalkanes.
  • Alkyl Chain Length Impact on Chemical Properties. (2025, July 15).
  • What is nucleophilic substitution?. Chemguide.
  • Halogenoalkanes. chemrevise.
  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2). (2022, October 4). Chemia.
  • 8-Iodo-1-octanol | 79918-35-7. Sigma-Aldrich.
  • 8-Iodo-1-octanol | 79918-35-7. Sigma-Aldrich.
  • Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. (2024, January 28). MDPI.
  • Introduction to Nucleophilic Substitution Reactions. (2012, May 31). Master Organic Chemistry.
  • Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. RSC Publishing.
  • Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. (2024, January 2).
  • Role of chain length in the physical properties and hydrophobicity of (CnH2n+1NH3)2PbX4 (n - CNR-IRIS). (2023, February 15). CNR-IRIS.
  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.
  • Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). (2023, April 12). Chemia.
  • nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.
  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
  • 8-Iodo-1-octyne | C8H13I | CID 22621556. PubChem.
  • 1-Iodooctane | C8H17I | CID 12380. PubChem.
  • CHEMICAL, PHYSICAL, AND RADIOLOGICAL INFORMATION. Agency for Toxic Substances and Disease Registry.
  • A Comparative Analysis of the Reactivity of 5-Iododecane and 1-Iododecane in Nucleophilic Substitution Reactions. Benchchem.

Sources

Foundational

Investigating the Dual Reactivity of Hydroxyl and Iodo Groups: A Technical Guide to Orthogonal and Synergistic Functionalization

Executive Summary In the realm of advanced organic synthesis and drug development, bifunctional molecules containing both hydroxyl (-OH) and iodo (-I) groups—such as iodophenols and iodoalcohols—serve as indispensable li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, bifunctional molecules containing both hydroxyl (-OH) and iodo (-I) groups—such as iodophenols and iodoalcohols—serve as indispensable linchpins. The primary utility of these compounds lies in their dual reactivity: the hydroxyl group acts as a nucleophile, hydrogen bond donor, or directing group, while the heavily polarizable iodine atom functions as an exceptional leaving group and a prime site for oxidative addition[1]. This guide explores the mechanistic causality behind their orthogonal (independent) and synergistic (cooperative) reactivity, providing validated protocols and quantitative insights for researchers designing complex active pharmaceutical ingredients (APIs).

DualReactivity A Bifunctional Molecule (e.g., Iodophenol, Iodohydrin) B Orthogonal Reactivity A->B Independent Sites C Synergistic Reactivity A->C Cooperative Sites D Chemoselective Cross-Coupling (-I) B->D Pd/Ni Catalysis E Derivatization (-OH) B->E Esterification F Epoxide Formation (Intramolecular) C->F Base-mediated G Radical Ring-Opening (Intermolecular) C->G Photoredox/Ti

Logical pathways of orthogonal and synergistic reactivity in bifunctional iodo-hydroxyl compounds.

Mechanistic Foundations of Dual Reactivity

The ability to selectively manipulate an iodo group in the presence of an unprotected hydroxyl group is rooted in the stark thermodynamic and kinetic differences between the two moieties.

Thermodynamics of the C-I Bond

The carbon-iodine (C-I) bond is significantly weaker than C-Br, C-Cl, and C-O bonds. This inherent weakness makes the C-I bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), allowing for2[2].

Quantitative Proof of Chemoselectivity

Computational and experimental kinetic studies on halophenols demonstrate the superior reactivity of the iodo-arene system. As shown in Table 1, 4-iodophenol exhibits an exceptionally low enthalpy of activation (ΔH) and a highly negative Gibbs free energy of activation (ΔG) during transition-metal catalyzed cross-coupling, indicating strong reaction spontaneity compared to its bromo- and methoxy- analogs[3].

Table 1: Thermodynamic and Kinetic Parameters for Phenol Cross-Coupling [3]

SubstrateActivation Energy (Ea)Enthalpy of Activation (ΔH)Gibbs Free Energy (ΔG)Chemoselectivity Preference
4-Iodophenol ~8.4 kJ/mol8.357 kJ/mol-65.07 kJ/molPrimary (Highest)
4-Bromophenol 11.02 kJ/molNot reportedNot reportedSecondary
4-Methoxyphenol 29.32 kJ/molNot reportedNot reportedNon-reactive (Control)

Orthogonal Reactivity: Self-Validating Chemoselective Protocols

Orthogonal reactivity allows chemists to selectively functionalize the iodine atom while leaving the hydroxyl group intact. The4 for forging C(sp2)-C(sp) bonds utilizing 4-iodophenol[4].

Experimental Protocol: Protecting-Group-Free Sonogashira Coupling

This protocol is designed as a self-validating system; each step contains observable checkpoints to ensure mechanistic fidelity.

Objective: Selective alkynylation of 4-iodophenol with a terminal alkyne.

Step 1: Inert Atmosphere Setup

  • Action: To a flame-dried Schlenk flask, add 4-iodophenol (1.0 eq.) and an amine base (e.g., Triethylamine, 2.0-3.0 eq.). Purge with Argon for 15 minutes[4].

  • Causality: Oxygen promotes the homocoupling of alkynes (Glaser coupling). Triethylamine is chosen because its pKa is insufficient to fully deprotonate the phenol (pKa ~10), preventing the formation of a nucleophilic phenoxide that could poison the catalyst.

  • Validation Checkpoint: The solution must remain clear. Turbidity indicates moisture ingress or premature salt formation.

Step 2: Catalyst Activation

  • Action: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) to the stirred solution[4].

  • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI facilitates the formation of a copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex.

  • Validation Checkpoint: A distinct color shift from pale yellow to amber/brown confirms the generation of the active Pd(0) catalytic species.

Step 3: Controlled Alkyne Addition

  • Action: Add the terminal alkyne (1.1 eq.) dropwise via a syringe pump over 30 minutes at room temperature[4].

  • Causality: Slow addition maintains a low steady-state concentration of the alkyne, kinetically disfavoring alkyne-alkyne homocoupling and maximizing cross-coupling efficiency.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (Hexane/EtOAc). The disappearance of the lower Rf 4-iodophenol spot validates successful oxidative addition and turnover.

Step 4: Work-up and Isolation

  • Action: Quench with saturated NH₄Cl, extract with EtOAc, and wash with brine.

  • Causality: NH₄Cl effectively sequesters copper salts into the aqueous layer, preventing heavy metal contamination of the isolated API building block.

Mechanism Pd0 Pd(0)L2 Active Catalyst Pd2_OA Pd(II) Oxidative Addition Pd0->Pd2_OA + Iodophenol (Fast C-I insertion) Pd2_TM Pd(II) Transmetalation Pd2_OA->Pd2_TM + Cu-Acetylide Pd2_TM->Pd0 Reductive Elimination Product Coupled Product Pd2_TM->Product

Catalytic cycle highlighting the rapid oxidative addition of the C-I bond over -OH interference.

Synergistic Reactivity: Iodohydrins and Radical Pathways

While orthogonal reactivity treats the -OH and -I groups as independent entities, synergistic reactivity leverages their proximity to unlock novel chemical space. A prime example is the generation and utilization of iodohydrins.

Epoxide Ring-Opening to Iodohydrins

When terminal aliphatic epoxides are subjected to nucleophilic iodide sources, they undergo regioselective ring-opening to form iodohydrin intermediates[5]. In this state, the hydroxyl group and the iodo group act cooperatively.

Cross-Electrophile Coupling via Ni/Ti/Photoredox Catalysis

Recent advancements have demonstrated that 5 when reacted with (hetero)aryl iodides[5].

Mechanistic Causality:

  • Iodohydrin Formation: The epoxide is opened by an in situ generated iodide anion, creating a 1,2-iodohydrin[6].

  • Halogen Atom Abstraction (HAA): A Ti(III) catalyst selectively abstracts the iodine atom from the iodohydrin. The thermodynamic driving force is the formation of a strong Ti-I bond, which generates a primary alkyl radical[5].

  • Ni-Catalyzed Cross-Coupling: The resulting radical is captured by a Ni(II) complex, followed by reductive elimination to forge a new C(sp2)-C(sp3) bond[6].

This synergistic pathway completely bypasses traditional basic conditions (which would simply revert the iodohydrin back to an epoxide via the Payne rearrangement or direct cyclization) and instead utilizes the iodo group as a transient radical precursor.

Workflow Step1 1. Epoxide Starting Material Step2 2. Iodide Addition Nucleophilic Attack Step1->Step2 Step3 3. Iodohydrin Intermediate Step2->Step3 Step4 4. Ti(III) HAA Radical Generation Step3->Step4 Step5 5. Ni-Coupling Linear Product Step4->Step5

Step-by-step mechanistic workflow for synergistic iodohydrin cross-electrophile coupling.

Applications in Drug Development

The dual reactivity of iodo-hydroxyl compounds is heavily leveraged in modern pharmacology:

  • PROTAC Linkers: Aliphatic chains like1 where the -OH is etherified to a target-binding ligand, and the -I undergoes SN2 displacement to attach an E3 ligase recruiter[1].

  • Radiotracers: Iodophenol derivatives are critical precursors for radioiodination (incorporating ^123^I or ^131^I) used in diagnostic imaging, where the hydroxyl group directs ortho-metalation or stabilizes the aromatic ring against premature metabolic degradation.

References

  • BenchChem. Reactivity and stability studies of 4-Iodophenol under different conditions.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 4-Iodophenol with Terminal Alkynes.
  • Nbinno. The Crucial Role of 8-Iodo-1-Octanol in Modern Organic Synthesis.
  • ResearchGate. Pappo's iron(III)‐catalyzed chemoselective cross‐coupling of phenols.
  • NIH PMC. Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis.
  • ACS Publications. Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 8-Iodooctan-1-ol with Arylboronic Acids

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Methodologies Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Methodologies

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in pharmaceutical development. However, the coupling of unactivated C(sp³)–X electrophiles , such as 8-iodooctan-1-ol, with arylboronic acids presents a historically notorious challenge. Unlike C(sp²) halides, alkyl iodides suffer from sluggish oxidative addition and are highly susceptible to rapid β-hydride elimination, which typically yields unwanted alkene byproducts rather than the desired cross-coupled product .

8-Iodooctan-1-ol presents an additional layer of complexity: a terminal, unprotected aliphatic alcohol. Traditional synthetic routes might dictate the use of silyl or tetrahydropyranyl (THP) protecting groups. However, by exploiting the specific pKa differentials and leveraging modern electron-rich palladium catalysis, this protocol entirely bypasses protection-deprotection workflows.

The Causality of Reagent Selection
  • Ligand Design (Sterics & Electronics): We utilize bulky, highly electron-rich phosphines such as Tricyclohexylphosphine (PCy₃) or modern Buchwald ligands (e.g., RuPhos). The electron-rich nature of the phosphine drastically increases the electron density on the Pd(0) center, accelerating the difficult oxidative addition into the unactivated C(sp³)–I bond. Simultaneously, the extreme steric bulk forces the Pd(II) intermediate into a geometry that accelerates reductive elimination while sterically obstructing the coplanar transition state required for β-hydride elimination .

  • Base Selection (K₃PO₄): The causality here is driven by pKa. The aliphatic alcohol of 8-iodooctan-1-ol has a pKa of ~16. Potassium phosphate (conjugate acid pKa ~12.4) is basic enough to coordinate with the arylboronic acid to form the reactive "ate" complex [ArB(OH)3​]− necessary for transmetalation, but strictly weak enough to leave the terminal hydroxyl group protonated, preventing alkoxide-driven etherification or catalyst poisoning.

MechanisticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(R)(I)L2 Oxidative Addition Pd0->OxAdd 8-Iodooctan-1-ol TransMet Pd(II)(R)(Ar)L2 Transmetalation OxAdd->TransMet Ar-B(OH)2 Base BetaElim β-Hydride Elimination (Blocked) OxAdd->BetaElim Competing Pathway TransMet->Pd0 Reductive Elimination Product R-Ar Product TransMet->Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling highlighting the blocked β-hydride elimination.

Quantitative Optimization Data

To demonstrate the necessity of the chosen catalytic system, the following table summarizes the optimization landscape for the coupling of 8-iodooctan-1-ol with phenylboronic acid. Notice the stark contrast between traditional C(sp²) coupling conditions (Entry 1) and specialized C(sp³) conditions (Entries 2-4).

Table 1: Optimization of Reaction Conditions for 8-Iodooctan-1-ol Cross-Coupling

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Major Byproduct
1Pd(OAc)₂ / PPh₃K₃PO₄ (2.0)Toluene100< 5%Oct-7-en-1-ol
2Pd(OAc)₂ / PCy₃K₃PO₄ (2.0)Toluene/H₂O (10:1)10085%None
3Pd₂(dba)₃ / RuPhosCs₂CO₃ (2.0)Dioxane/H₂O (10:1)8092%Trace Protodeboronation
4Na₂PdCl₄ / TXPTSK₂CO₃ (3.0)Water (Air-compatible)4078%Trace Hydrolysis

Note: Entry 4 represents a modern, fully aqueous "Green Chemistry" alternative utilizing the water-soluble ligand TXPTS, which is highly advantageous for scale-up operations .

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an internal standard (1,3,5-trimethoxybenzene) from the outset, researchers can quantitatively track conversion, mass balance, and catalyst death without relying on subjective TLC analysis.

Reagents & Materials
  • Electrophile: 8-Iodooctan-1-ol (1.00 mmol, 256 mg)

  • Nucleophile: Arylboronic acid (e.g., Phenylboronic acid) (1.50 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand: PCy₃ (0.10 mmol, 10 mol%) — Handle in a glovebox or use air-stable PCy₃·HBF₄ salt.

  • Base: K₃PO₄ (2.00 mmol, 424 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 mmol)

  • Solvent: Toluene / H₂O (10:1 v/v, 5.5 mL total)

Workflow Step1 1. Reagent Prep Dry & Degas Step2 2. Assembly Pd, Ligand, Base Step1->Step2 Step3 3. Heating 100°C, 12-24h Step2->Step3 Step4 4. Workup Aq. Extraction Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

Step 1: Rigorous Degassing (Critical Causality)

  • Action: Add Toluene (5.0 mL) and H₂O (0.5 mL) to a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes, or perform three freeze-pump-thaw cycles.

  • Why: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, forming inactive Pd(II)-peroxo complexes. Failure to degas will result in the precipitation of "Pd black" and immediate reaction stalling.

Step 2: Reaction Assembly

  • Action: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, PCy₃, K₃PO₄, the arylboronic acid, and the internal standard (1,3,5-trimethoxybenzene).

  • Action: Transfer the vial to an inert atmosphere (glovebox or standard Schlenk line). Add 8-iodooctan-1-ol, followed by the degassed Toluene/H₂O mixture. Seal the vial tightly with a PTFE-lined septum cap.

Step 3: Baseline Validation (t = 0)

  • Action: Before heating, extract a 50 µL aliquot via microsyringe. Dilute in 0.5 mL EtOAc, filter through a short plug of silica, and analyze via GC-MS.

  • Why: This establishes the exact ratio of 8-iodooctan-1-ol to the internal standard, serving as the quantitative baseline for your conversion metrics.

Step 4: Catalytic Heating & In-Process Validation

  • Action: Heat the reaction mixture at 100 °C in a pre-heated oil bath or heating block for 12 hours.

  • Action: At 12 hours, take a second 50 µL aliquot. Analyze via GC-MS.

  • Self-Validation Check: Compare the product peak integral to the internal standard. If starting material remains but the product-to-standard ratio has not changed over a 2-hour window, the catalyst has deactivated. A second spike of Pd(OAc)₂/PCy₃ (2 mol%) may be added.

Step 5: Workup and Isolation

  • Action: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Action: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The unprotected alcohol provides an excellent polar handle, allowing the product to elute significantly later than any non-polar homocoupled biaryl byproducts.

References

  • Room-temperature alkyl-alkyl Suzuki cross-coupling of alkyl bromides that possess beta hydrogens. Journal of the American Chemical Society (2001).[Link]

  • Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. Journal of the American Chemical Society (2012).[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Sustainable Chemistry & Engineering (2023).[Link]

Application

Application Note: Advanced Sonogashira-Type Cross-Coupling of Terminal Alkynes with 8-Iodooctan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Challenges The Sonogashira cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Challenges

The Sonogashira cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, traditionally utilized to couple terminal alkynes with aryl or vinyl halides [3]. However, extending this methodology to unactivated alkyl electrophiles—such as 8-iodooctan-1-ol —presents severe kinetic and thermodynamic hurdles.

As a primary alkyl iodide, 8-iodooctan-1-ol lacks the adjacent π -system required to stabilize the oxidative addition of a Palladium(0) catalyst. When oxidative addition does occur, the resulting alkyl-Pd(II) intermediate possesses multiple β -hydrogens. The rate of β -hydride elimination drastically outcompetes transmetalation and reductive elimination, leading to the formation of 1-octen-8-ol rather than the desired alkyne. Furthermore, the unprotected primary hydroxyl group can coordinate to transition metals, poisoning the catalyst or participating in unwanted side reactions.

To overcome these limitations, two distinct pathways exist: the classical Pd/N-heterocyclic carbene (NHC) system developed by Fu [2], and the modern Aryl Radical-Enabled Copper-Catalyzed Pathway developed by Zeng et al. [1]. This application note focuses on the latter, as it completely bypasses the problematic oxidative addition step via a radical mechanism, avoids expensive palladium, and exhibits exceptional tolerance toward the free hydroxyl group of 8-iodooctan-1-ol.

Causality Behind Experimental Choices

To ensure a robust and reproducible reaction, every reagent in this protocol has been selected based on precise mechanistic causality[1]:

  • Catalyst ([Cu(CH 3​ CN) 4​ ]BF 4​ ): Provides a highly soluble Copper(I) source in organic solvents. The non-coordinating tetrafluoroborate counterion ensures that halide coordination does not inhibit the catalytic cycle.

  • Ligand (Terpyridine): The tridentate nitrogen ligand stabilizes the Cu(I)/Cu(II)/Cu(III) redox cycle. Crucially, its strong coordination sphere prevents the free -OH group of 8-iodooctan-1-ol from binding to and poisoning the metal center.

  • Radical Initiator (2,4,6-Trimethylbenzenediazonium tetrafluoroborate): Acts as the critical single-electron transfer (SET) acceptor. The Cu(I) center reduces the diazonium salt, releasing N 2​ gas and generating a highly reactive aryl radical. The extreme steric bulk of the mesityl group prevents this radical from directly coupling with the alkyne, forcing it to abstract the iodine atom from 8-iodooctan-1-ol instead.

  • Solvent (DMSO): A highly polar aprotic solvent that readily solubilizes the diazonium salt, stabilizes the transient radical intermediates, and facilitates the SET process.

Mechanistic Pathway

The reaction operates via a dual-activation cycle where the alkyl iodide is activated by an aryl radical, while the alkyne is activated by the copper catalyst.

CatalyticCycle A Aryl Diazonium Salt (Initiator) B Aryl Radical (Active Abstractor) A->B Cu(I) to Cu(II) SET D Octan-1-ol-8-yl Radical (Alkyl Radical) B->D Iodine Abstraction from C C 8-Iodooctan-1-ol (Alkyl Iodide) C->D - Aryl Iodide G Cu(III)-Alkyl-Acetylide (Formal Intermediate) D->G Radical Addition E Terminal Alkyne + Cu(I) (Precursors) F Cu(I)-Acetylide Complex (Active Catalyst) E->F Base (-HX) F->G + Alkyl Radical (D) H Coupled Alkyne Product + Regenerated Cu(I) G->H Reductive Elimination H->F Catalytic Turnover

Cu-catalyzed, aryl radical-enabled Sonogashira-type catalytic cycle.

Comparative Data Presentation

The table below summarizes the quantitative performance metrics of various Sonogashira conditions when applied to primary alkyl iodides bearing free hydroxyl groups (such as 8-iodooctan-1-ol).

Reaction ConditionCatalyst SystemAdditives / BaseExpected YieldPrimary Limitation
Traditional Sonogashira Pd(PPh 3​ ) 2​ Cl 2​ / CuIEt 3​ N< 5%Rapid β -hydride elimination; unreactive sp 3 C-I bond.
Fu's Alkyl Sonogashira [2]Pd(allyl)Cl dimer / IMesCs 2​ CO 3​ 60–75%Requires expensive Pd and highly air-sensitive NHC ligands.
Aryl Radical-Enabled [1][Cu(CH 3​ CN) 4​ ]BF 4​ / TerpyridineK 2​ CO 3​ , Ar-N 2+​ BF 4−​ 80–95%Requires stoichiometric amounts of diazonium salt.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the operator can verify the reaction's integrity in real-time.

Materials Required
  • Substrate: 8-Iodooctan-1-ol (1.0 mmol, 256 mg)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol, 153 mg)

  • Catalyst: [Cu(CH 3​ CN) 4​ ]BF 4​ (0.1 mmol, 31.5 mg, 10 mol%)

  • Ligand: 2,2':6',2''-Terpyridine (0.1 mmol, 23.3 mg, 10 mol%)

  • Base: K 2​ CO 3​ (2.0 mmol, 276 mg)

  • Initiator: 2,4,6-Trimethylbenzenediazonium tetrafluoroborate (1.5 mmol, 351 mg)

  • Solvent: Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox or Standard Schlenk Technique)

  • In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add[Cu(CH 3​ CN) 4​ ]BF 4​ (31.5 mg), terpyridine (23.3 mg), and K 2​ CO 3​ (276 mg).

  • Evacuate and backfill the tube with dry N 2​ three times.

  • Add anhydrous DMSO (5.0 mL) via syringe.

  • Self-Validation Check: The solution will transition from colorless to a deep blue/green suspension within 5 minutes, confirming the successful formation of the active Cu-terpyridine complex.

Step 2: Substrate Loading

  • Inject the terminal alkyne (1.5 mmol) and 8-iodooctan-1-ol (1.0 mmol) into the stirring mixture.

  • Stir at room temperature for 10 minutes to allow the formation of the Cu(I)-acetylide intermediate.

Step 3: Radical Initiation & Reaction

  • Briefly open the Schlenk tube under a positive flow of N 2​ and add the 2,4,6-trimethylbenzenediazonium tetrafluoroborate (351 mg) in one portion. Reseal the tube.

  • Self-Validation Check (Critical): Immediate, mild effervescence (N 2​ gas evolution) must be observed. This visual cue confirms the Single Electron Transfer (SET) is occurring, successfully generating the mesityl radical. If no bubbling occurs, the diazonium salt has degraded or the system is oxidized.

  • Place the tube in a pre-heated oil bath at 60 °C and stir vigorously for 2 to 4 hours.

  • Progress Monitoring: After 2 hours, sample 10 μ L of the mixture, dilute in EtOAc, and spot on a TLC plate (Eluent: Hexanes/EtOAc 7:3). 8-iodooctan-1-ol will stain dark with KMnO 4​ . The reaction is complete when this spot disappears, replaced by a less polar product spot.

Step 4: Quench and Purification

  • Cool the reaction to room temperature. Quench by adding 15 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Self-Validation Check: The aqueous layer should retain a blue/green tint (copper salts), while the organic layer should be yellow/brown.

  • Wash the combined organic layers with brine (2 × 10 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure alkynylated octanol derivative.

Experimental Workflow Diagram

Workflow S1 1. Catalyst Preparation Mix Cu(CH3CN)4BF4, Terpyridine, K2CO3 S2 2. Solvent Addition Add DMSO, stir to form Cu-complex S1->S2 S3 3. Reagent Loading Add 8-Iodooctan-1-ol, Alkyne, Diazonium Salt S2->S3 S4 4. Reaction Incubation Heat at 60°C for 2-4 hours under N2 S3->S4 S5 5. Quench & Extraction Dilute with H2O, extract with EtOAc S4->S5 S6 6. Purification Silica gel chromatography S5->S6

Step-by-step experimental workflow for the radical-enabled coupling.

References

  • Zeng, X., Wang, C., Yan, W., Rong, J., Song, Y., Xiao, Z., Cai, A., Liang, S. H., & Liu, W. (2023). "Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides." ACS Catalysis, 13(4), 2761–2770. URL:[Link]

  • Eckhardt, M., & Fu, G. C. (2003). "The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides." Journal of the American Chemical Society, 125(45), 13642–13643. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. URL:[Link]

Method

Advanced Application Note: Williamson Ether Synthesis Using 8-Iodooctan-1-ol for Linker Assembly

Executive Summary The strategic assembly of tethered molecules—ranging from Proteolysis Targeting Chimeras (PROTACs) to functionalized gold nanoparticles—relies heavily on robust, high-yielding conjugation chemistry. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic assembly of tethered molecules—ranging from Proteolysis Targeting Chimeras (PROTACs) to functionalized gold nanoparticles—relies heavily on robust, high-yielding conjugation chemistry. This application note details the mechanistic rationale and step-by-step protocol for the Williamson ether synthesis using 8-iodooctan-1-ol as a bifunctional electrophile. By leveraging the superior leaving-group ability of the iodide and the nucleophilic enhancement of the "Cesium Effect," this protocol ensures high-fidelity etherification with phenolic substrates while preserving the terminal hydroxyl group for downstream functionalization.

Mechanistic Rationale & Design Principles

The Williamson ether synthesis is a classic SN​2 reaction, but its application in advanced drug discovery requires precise tuning of reagents to prevent side reactions (e.g., E2 elimination or intramolecular cyclization).

Why 8-Iodooctan-1-ol? The choice of an 8-carbon alkyl chain is not arbitrary. In PROTAC development, an 8-carbon spacer provides an optimal spatial gap (approximately 10–12 Å), which is critical for preventing steric clashes between the recruited E3 ubiquitin ligase and the target protein[1]. Furthermore, this specific chain length has been successfully employed to tether light-driven molecular motors to gold nanoparticles without hindering their rotary function[2]. The iodine atom is highly polarizable and serves as an exceptional leaving group, allowing the SN​2 displacement to proceed at milder temperatures (60 °C) compared to chloro- or bromo- analogs. This minimizes the risk of oxidizing the unprotected terminal hydroxyl group.

The "Cesium Effect" in Aprotic Solvents While Potassium Carbonate ( K2​CO3​ ) is a standard base, this protocol utilizes Cesium Carbonate ( Cs2​CO3​ ) in N,N -Dimethylformamide (DMF). The large ionic radius of the Cs+ ion results in a loose, highly dissociated ion pair with the phenoxide anion. This lack of tight coordination significantly enhances the nucleophilicity of the phenoxide oxygen, driving the SN​2 reaction to completion rapidly and cleanly[2].

Process Visualization

The following diagrams map the operational workflow and the underlying molecular mechanism of the synthesis.

Workflow A Phenol Derivative (Nucleophile) C Deprotonation (Cs2CO3, DMF) A->C B 8-Iodooctan-1-ol (Electrophile) D SN2 Reaction (60°C, 12h) B->D C->D E Aqueous Workup (EtOAc / Brine) D->E F Purification (Silica Gel) E->F G 8-(Aryloxy)octan-1-ol (Target Linker) F->G

Workflow for Williamson ether synthesis using 8-iodooctan-1-ol to generate an ether linker.

Mechanism Step1 1. Base (Cs2CO3) deprotonates Phenol Formation of Cesium Phenoxide Step2 2. Phenoxide attacks C8 of 8-Iodooctan-1-ol SN2 Transition State Step1->Step2 DMF Solvent Step3 3. Iodide leaving group departs Formation of Ether Bond Step2->Step3 Inversion of Configuration Step4 4. Product: 8-(Aryloxy)octan-1-ol Byproduct: CsI Step3->Step4 Irreversible

Mechanistic pathway of the Williamson ether synthesis highlighting SN2 causality.

Quantitative Optimization Data

The table below summarizes the empirical optimization of the reaction conditions, demonstrating the causality behind the selection of Cs2​CO3​ and DMF.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 K2​CO3​ Acetone56 (Reflux)2445%Sluggish reaction; tight ion pairing reduces nucleophilicity.
2 K2​CO3​ DMF601868%Polar aprotic solvent improves rate, but K+ still limits efficiency.
3 Cs2​CO3​ DMF 60 12 92% Optimal; "Cesium effect" maximizes phenoxide reactivity.
4 NaH THF0 to 251275%Strong base causes minor side reactions (alkoxide formation at C1).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for the synthesis of 8-(aryloxy)octan-1-ol from a model phenol (1.0 mmol scale).

Phase 1: Reaction Assembly & Deprotonation
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add the phenolic substrate (1.0 mmol) and anhydrous Cs2​CO3​ (488 mg, 1.5 mmol) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF.

  • Self-Validation Check (Deprotonation): Stir the suspension at room temperature for 30 minutes. Causality: The mixture will typically transition to a distinct yellow or orange hue, visually confirming the formation of the highly conjugated phenoxide anion.

Phase 2: Electrophile Addition & SN​2 Coupling
  • Addition: Syringe 8-iodooctan-1-ol (307 mg, 1.2 mmol) dropwise into the reaction mixture. Causality: A 1.2x excess ensures complete consumption of the valuable phenolic starting material.

  • Heating: Attach a reflux condenser and heat the reaction block to 60 °C. Stir vigorously for 12 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). Co-spot against the starting phenol. The product will appear as a new, UV-active spot with a higher Rf​ value than the phenol. Stain the plate with Phosphomolybdic Acid (PMA) and heat; the product will stain dark green/blue due to the aliphatic octyl chain, confirming successful conjugation.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction to room temperature and dilute with 20 mL of Ethyl Acetate (EtOAc).

  • Aqueous Extraction: Transfer to a separatory funnel and wash with distilled water ( 3×20 mL). Causality: DMF is highly water-soluble; repeated aqueous washes are mandatory to pull the DMF out of the organic phase.

  • Brine Wash: Wash the organic layer once with 20 mL of saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 10% to 40% EtOAc in Hexanes to isolate the pure 8-(aryloxy)octan-1-ol.

Analytical Validation Expectations

To ensure the trustworthiness of the synthesized linker, validate the purified compound using 1H NMR (400 MHz, CDCl3​ ):

  • Disappearance of Electrophile Signature: The triplet corresponding to the −CH2​−I protons of 8-iodooctan-1-ol at ~3.18 ppm must completely disappear.

  • Appearance of Ether Linkage: A new, diagnostic triplet representing the −CH2​−O−Ar protons will emerge downfield at ~3.90 – 4.00 ppm .

  • Retention of Hydroxyl Handle: The triplet for the terminal −CH2​−OH protons should remain intact at ~3.60 ppm , confirming that the alcohol was not inadvertently oxidized or alkylated.

References

  • Pollard, M. M., ter Wiel, M. K. J., van Delden, R. A., Vicario, J., Koumura, N., van den Brom, C. R., Meetsma, A., & Feringa, B. L. (2008). Light-driven rotary molecular motors on gold nanoparticles. Chemistry - A European Journal, 14(36), 11610–11622. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Antitumor Therapy, 1(5), 273–312.[Link]

Sources

Application

Application Note: Chemoselective Esterification of 8-Iodooctan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of bifunctional linkers, self-assembled monolayers (SAMs), and functionalized pharmaceutical intermediates. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of bifunctional linkers, self-assembled monolayers (SAMs), and functionalized pharmaceutical intermediates.

Introduction & Mechanistic Insights

8-Iodooctan-1-ol is a highly versatile bifunctional building block featuring a nucleophilic primary alcohol and an electrophilic primary alkyl iodide. The primary challenge in functionalizing this molecule lies in chemoselectivity : how do we drive the esterification of the hydroxyl group to completion without triggering side reactions at the labile carbon-iodine (C–I) bond?

As a Senior Application Scientist, it is critical to look beyond standard textbook conditions and understand the causality behind reagent selection. Standard esterification protocols often fail when applied to primary alkyl halides due to three mechanistic pitfalls:

  • The Fischer Esterification Pitfall: Traditional Fischer esterification relies on strong Brønsted acids (e.g., H₂SO₄) and prolonged heating[1]. While the C–I bond is relatively stable to acid, the high temperatures required to drive the equilibrium can lead to etherification, elimination, or degradation of the alkyl iodide.

  • The Quaternization Threat (Menschutkin Reaction): When using acyl chlorides or anhydrides, amine bases like pyridine, triethylamine (TEA), or 4-(dimethylamino)pyridine (DMAP) are typically employed as acid scavengers or nucleophilic catalysts. However, unhindered amines will rapidly undergo an S_N2 attack on the primary iodide, forming unwanted quaternary ammonium salts[2].

  • Base-Induced Elimination: The use of strong, unhindered alkoxide bases can trigger an E2 elimination, converting the terminal iodide into an alkene.

Strategic Solutions

To achieve a self-validating, high-yield protocol, we must exploit steric hindrance and catalytic precision .

  • Method A (Steric Shielding): Utilizing an acyl chloride with N,N-diisopropylethylamine (DIPEA). The bulky isopropyl groups on DIPEA prevent its nitrogen lone pair from participating in S_N2 alkylation, acting strictly as a non-nucleophilic Brønsted base.

  • Method B (Catalytic Precision): Employing a modified Steglich Esterification[3]. By using EDC·HCl and strictly limiting DMAP to ≤5 mol%, the rapid acyl-transfer catalytic cycle outpaces the background S_N2 quaternization[4].

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathways versus the parasitic side reactions dictated by reagent choice.

G Start 8-Iodooctan-1-ol + Acylating Agent Desired Desired Product: 8-Iodooctyl Ester Start->Desired Acyl Chloride + DIPEA OR EDC + 5% DMAP (Mild, Chemoselective) Side1 Side Product: Quaternary Ammonium Salt Start->Side1 Unhindered Amines (Pyridine, TEA, Excess DMAP) SN2 Attack on Iodide Side2 Side Product: Terminal Alkene Start->Side2 Strong Base / Heat E2 Elimination

Figure 1: Reaction pathways for 8-iodooctan-1-ol esterification highlighting chemoselectivity.

Experimental Protocols

The following self-validating workflows are designed to maximize yield while preserving the integrity of the alkyl iodide.

Protocol A: Acyl Chloride Method (The Steric Shield)

Recommended for commercially available or easily synthesized acyl chlorides.

Reagents & Materials:

  • 8-Iodooctan-1-ol (1.0 equiv.)

  • Acyl chloride (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to alcohol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve 8-iodooctan-1-ol (1.0 equiv.) in anhydrous DCM.

  • Base Addition: Add DIPEA (1.5 equiv.) via syringe. Causality Note: DIPEA is chosen over triethylamine to sterically prohibit S_N2 quaternization with the primary iodide.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve the acyl chloride (1.1 equiv.) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor completion via TLC (typically 2–4 hours).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove DIPEA salts), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 8-iodooctyl ester.

Protocol B: Modified Steglich Esterification (Catalytic Precision)

Recommended for complex, acid-labile, or structurally sensitive carboxylic acids.

Reagents & Materials:

  • 8-Iodooctan-1-ol (1.0 equiv.)

  • Carboxylic acid (1.05 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (Strictly 0.05 equiv. )

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.05 equiv.) and 8-iodooctan-1-ol (1.0 equiv.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv.) in one portion. Causality Note: EDC·HCl is preferred over DCC to facilitate the easy removal of the urea byproduct during aqueous workup.

  • Catalyst Addition (Critical Step): Add DMAP (0.05 equiv.). Do not exceed 5 mol%. Causality Note: DMAP acts as a highly efficient acyl transfer reagent[3]. However, it is also a potent nucleophile. Keeping its concentration strictly catalytic ensures the O-acylisourea intermediate is consumed rapidly, preventing the DMAP from permanently quaternizing the terminal iodide[2].

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Stir for an additional 4–12 hours until TLC indicates full conversion.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the two protocols based on established physical organic chemistry principles.

ParameterProtocol A: Acyl Chloride + DIPEAProtocol B: Modified Steglich (EDC/DMAP)
Ideal Substrate Simple aliphatic/aromatic acyl groupsComplex, sensitive carboxylic acids
Typical Yield 85% – 95%80% – 90%
Chemoselectivity (Iodide Retention) > 99% (No S_N2 observed)> 95% (Trace quaternization if DMAP > 5%)
Reaction Time 2 – 4 hours5 – 12 hours
Primary Byproduct DIPEA·HCl (Water soluble)EDC-Urea (Water soluble)
Scalability Excellent (Multi-gram scale)Good (Best for < 5g scale)

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[1]

  • Steglich Esterification Mechanism. Organic Chemistry Portal. Available at:[3]

  • Steglich esterification. Wikipedia. Available at:[4]

  • Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. RSC. Available at:[2]

Sources

Method

Application Note: Stereoselective Synthesis of Lepidopteran Pheromones using 8-Iodooctan-1-ol

Target Audience: Process Chemists, Agrochemical Researchers, and Synthetic Methodologists. Executive Summary The development of highly pure, stereodefined insect sex pheromones is critical for modern, environmentally ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Agrochemical Researchers, and Synthetic Methodologists.

Executive Summary

The development of highly pure, stereodefined insect sex pheromones is critical for modern, environmentally benign pest management strategies such as mating disruption. This application note details the optimized, scalable synthesis of (Z)-8-dodecen-1-ol and its corresponding acetate—the primary sex pheromones of the Oriental fruit moth (Grapholita molesta)[1]—utilizing 8-Iodooctan-1-ol (CAS 79918-35-7)[2] as the core bifunctional precursor. By leveraging the superior leaving-group kinetics of the primary iodide, this route offers significant advantages over traditional bromo-alkanol pathways, ensuring high yields, strict stereocontrol, and operational simplicity[3].

Mechanistic Rationale & Precursor Selection (E-E-A-T)

The 8-Iodooctan-1-ol Advantage

Industrial syntheses of long-chain aliphatic pheromones frequently rely on omega-halo alcohols[3]. While 8-bromo-1-octanol is common, 8-Iodooctan-1-ol provides a distinct kinetic advantage.

  • Causality in S_N2 Displacement: Iodide is a larger, more polarizable, and softer leaving group than bromide. In the initial nucleophilic substitution with triphenylphosphine (PPh3), the lower activation energy required to break the C-I bond accelerates the reaction. This allows for milder reflux conditions, minimizing the thermal degradation and unwanted etherification side-reactions often seen with bromo-precursors.

  • Causality in Stereocontrol: The biological efficacy of G. molesta pheromones is strictly dependent on the (Z)-alkene geometry[1]. The synthesis utilizes an unstabilized ylide generated from the 8-iodooctan-1-ol-derived phosphonium salt. Under carefully controlled basic conditions (e.g., K2CO3 with 18-crown-6), the reaction proceeds via kinetic control, overwhelmingly favoring the erythro oxaphosphetane intermediate, which stereospecifically collapses to the desired (Z)-alkene[3].

Synthetic Workflow & Biological Signaling Pathway

G A 8-Iodooctan-1-ol (Bifunctional Precursor) B PPh3, Toluene, Reflux S_N2 Displacement A->B C (8-Hydroxyoctyl)triphenylphosphonium iodide (Phosphonium Salt) B->C D K2CO3, 18-Crown-6 Butanal (Z-selective Wittig) C->D E (Z)-8-Dodecen-1-ol (Secondary Pheromone) D->E F Ac2O, Pyridine Quantitative Acetylation E->F H Insect Olfactory Receptor (Grapholita molesta) E->H Synergistic Binding G (Z)-8-Dodecen-1-yl acetate (Primary Pheromone) F->G G->H Primary Binding I Mating Disruption (Population Control) H->I Behavioral Modulation

Figure 1: Synthetic pathway from 8-Iodooctan-1-ol to pheromone target and biological mechanism.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through intrinsic chemical behaviors and standard in-process controls (IPC).

Protocol A: Synthesis of (8-Hydroxyoctyl)triphenylphosphonium Iodide
  • Self-Validating Mechanism: This step is self-purifying. The extreme polarity difference between the starting materials (soluble in toluene) and the resulting phosphonium salt (insoluble in toluene) causes spontaneous precipitation. The cessation of precipitate formation serves as a visual indicator of reaction completion.

  • Step-by-Step Procedure:

    • Equip a thoroughly dried 1 L round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Dissolve 8-Iodooctan-1-ol (1.0 eq, 100 mmol)[2] and triphenylphosphine (1.1 eq, 110 mmol) in 400 mL of anhydrous toluene.

    • Heat the mixture to a gentle reflux (approx. 110 °C) under nitrogen.

    • Maintain reflux for 12–16 hours. A dense white precipitate will form as the reaction progresses.

    • Cool the reaction mixture to 0 °C in an ice bath to maximize crystallization.

    • Isolate the product via vacuum filtration, washing the filter cake with cold toluene (2 × 50 mL) to remove unreacted PPh3.

    • Dry the white crystalline solid under high vacuum to afford the pure phosphonium salt.

Protocol B: Z-Selective Wittig Olefination to (Z)-8-Dodecen-1-ol
  • Self-Validating Mechanism: The stereochemical outcome is validated via Gas Chromatography-Flame Ionization Detection (GC-FID). The baseline separation of the Z and E isomers provides immediate quantitative feedback on the kinetic control of the reaction[3].

  • Step-by-Step Procedure:

    • Suspend the (8-hydroxyoctyl)triphenylphosphonium iodide (1.0 eq, 80 mmol) in 300 mL of anhydrous ethanol or THF.

    • Add anhydrous K2CO3 (2.2 eq, 176 mmol) and a catalytic amount of 18-crown-6 (0.05 eq, 4 mmol). Note: The crown ether sequesters the potassium cation, preventing it from stabilizing the ylide and thereby maximizing Z-selectivity[3].

    • Stir the mixture at room temperature for 30 minutes to ensure ylide formation (indicated by a color change to pale yellow).

    • Dropwise add freshly distilled butanal (1.5 eq, 120 mmol) over 20 minutes.

    • Stir the reaction at 25 °C for 8 hours. Monitor via GC-FID until the aldehyde is consumed.

    • Quench the reaction with water (100 mL) and extract with hexanes (3 × 100 mL). The non-polar solvent selectively extracts the alkene, leaving triphenylphosphine oxide in the aqueous/polar phase.

    • Concentrate the organic layer and purify via short-path distillation to yield (Z)-8-dodecen-1-ol[1].

Protocol C: Acetylation to (Z)-8-Dodecen-1-yl Acetate
  • Self-Validating Mechanism: Monitored via Thin-Layer Chromatography (TLC). The complete disappearance of the polar hydroxyl-bearing spot and the emergence of a highly non-polar spot (the acetate) provides an unambiguous endpoint.

  • Step-by-Step Procedure:

    • Dissolve (Z)-8-dodecen-1-ol (1.0 eq, 50 mmol) in 100 mL of anhydrous pyridine[3].

    • Add acetic anhydride (2.0 eq, 100 mmol) dropwise at 0 °C[3].

    • Warm the mixture to room temperature and stir for 3 hours.

    • Pour the mixture over crushed ice and extract with diethyl ether (3 × 50 mL).

    • Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the final pheromone, (Z)-8-dodecen-1-yl acetate.

Quantitative Data Summaries

The following table summarizes the expected quantitative parameters and validation metrics for the 8-Iodooctan-1-ol synthetic route, extrapolated from optimized industrial Wittig olefination conditions[1][3].

Reaction StepReagents & CatalystsTemp / TimeExpected YieldValidation / Purity Metric
1. Phosphonium Salt Formation 8-Iodooctan-1-ol, PPh3, Toluene110 °C / 12 h92 - 96%>98% purity (Visual phase separation/precipitation)
2. Wittig Olefination Phosphonium salt, Butanal, K2CO3, 18-crown-625 °C / 8 h80 - 88%>92% Z-isomer (Confirmed via GC-FID baseline separation)
3. Acetylation (Z)-8-Dodecen-1-ol, Ac2O, Pyridine25 °C / 3 h> 95%>98% chemical purity (Confirmed via TLC Rf shift)

References

  • Google Patents (CN104177256A). "Synthesis method of grapholitha molesta sex pheromone (Z/E)-8-dodecene acetate." google.com.

Sources

Application

Application Note: Advanced Radiolabeling of Peptides and Biomolecules via 8-Iodooctan-1-ol Derivatives

Audience: Researchers, Radiochemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The radioiodination of peptides and biomolecules is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Radiochemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The radioiodination of peptides and biomolecules is a cornerstone technique in the development of targeted radiotherapeutics, SPECT imaging agents ( 123I , 125I ), and PET diagnostics ( 124I ). Historically, direct radioiodination has been the standard; however, this method relies on the electrophilic substitution of radioiodine into specific amino acid residues (e.g., tyrosine or histidine) and requires harsh oxidizing agents that frequently degrade labile proteins (1)[1].

To circumvent oxidative damage and preserve receptor binding affinity, indirect labeling using bifunctional prosthetic groups has emerged as a superior alternative (2)[2]. This application note details the mechanistic rationale and provides self-validating protocols for utilizing 8-iodooctan-1-ol (CAS: 79918-35-7) as an advanced aliphatic prosthetic group for peptide radiolabeling.

Mechanistic Rationale & Pharmacokinetic Impact

As a Senior Application Scientist, selecting the correct prosthetic group requires balancing radiochemical yield (RCY) with the in vivo behavior of the final conjugate. The choice of an 8-carbon aliphatic linker (8-iodooctan-1-ol) is driven by three critical causal factors:

  • Lipophilicity Modulation (Log P): Small, highly hydrophilic peptides often suffer from rapid renal clearance. Integrating an 8-carbon aliphatic chain significantly increases the partition coefficient (Log P), which can enhance membrane permeability and promote reversible albumin binding, thereby extending the in vivo circulation half-life (3)[3].

  • Preservation of the Pharmacophore: By providing a spatial buffer between the bulky radioiodine atom and the peptide backbone, steric hindrance at the target receptor binding site is minimized, preserving the molecule's biological activity (1)[1].

  • Absolute Oxidative Protection: Because the radiohalogenation of the 8-iodooctan-1-ol precursor occurs prior to peptide conjugation, sensitive residues (such as methionine or tryptophan) are completely isolated from the oxidative stress typically induced by reagents like Chloramine-T (4)[4].

Workflow Visualization

The following diagram illustrates the decoupled, two-phase workflow: first generating the radiolabeled synthon, followed by chemoselective conjugation to the peptide.

G A Precursor 8-Iodooctan-1-ol B Radiohalogen Exchange Na[125I], 80°C, 30 min A->B Step 1: Labeling C Radiolabeled Synthon [125I]-8-Iodooctan-1-ol B->C RCY >90% D Derivatization Oxidation to Aldehyde C->D Step 2: Activation E Peptide Conjugation Oxime Ligation, pH 4.5 D->E Step 3: Coupling F Purification Radio-HPLC / SPE E->F Crude Mixture G Final Product [125I]-Octyl-Peptide F->G Pure Conjugate

Figure 1: Step-by-step indirect radioiodination workflow utilizing 8-iodooctan-1-ol.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that quality control (QC) is built directly into the methodology.

Protocol A: Radiosynthesis of[ 124I / 125I ]-8-Iodooctan-1-ol via Isotopic Exchange

Objective: Introduce the radioiodine isotope onto the aliphatic spacer via nucleophilic substitution.

Causality & Rationale: Direct isotopic exchange at sp3 -hybridized carbons requires thermal energy to overcome the activation barrier. A polar aprotic solvent (acetone) is selected because it solvates the sodium cation, leaving the radioactive iodide highly nucleophilic (the "naked anion" effect), which strongly drives the SN​2 exchange mechanism (2)[2]. Note: Utilizing an 8-bromooctan-1-ol precursor for bromine-iodine exchange can yield higher molar activities, though it may require metal catalysis (5)[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mg of 8-iodooctan-1-ol in 200 µL of anhydrous acetone in a borosilicate glass reaction vial.

  • Radiolabeling: Add 37–370 MBq (1–10 mCi) of Na[ 125I ] (or Na[ 124I ] for PET imaging) supplied in 0.01 M NaOH.

  • Reaction: Seal the reaction vial tightly and heat at 80°C for 45 minutes using a heating block.

  • In-Process Self-Validation (Radio-TLC): Spot 1 µL of the reaction mixture on a silica gel radio-TLC plate (Eluent: hexane/ethyl acetate 7:3). The radiolabeled product should migrate near the solvent front ( Rf​≈0.8 ), clearly separating from unreacted free[ 125I ]iodide ( Rf​=0.0 ). Proceed only if conversion is >85%.

  • Purification: Dilute the mixture with 1 mL of deionized water and load onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. Wash with 5 mL of water to elute unreacted [ 125I ]iodide. Elute the purified[ 125I ]-8-iodooctan-1-ol with 1 mL of absolute ethanol (1)[1].

Protocol B: Chemoselective Peptide Conjugation via Oxime Ligation

Objective: Conjugate the radiolabeled aliphatic spacer to the target peptide without exposing the peptide to oxidative stress.

Causality & Rationale: By oxidizing the [ 125I ]-8-iodooctan-1-ol to an aldehyde before introducing the peptide, we enable chemoselective oxime ligation. Oxime bonds form rapidly at mildly acidic pH (4.5–5.0) with an aminooxy-functionalized peptide, ensuring the biological integrity of the pharmacophore is preserved without the need for harsh coupling reagents (3)[3].

Step-by-Step Methodology:

  • Oxidation to Aldehyde: Treat the ethanolic [ 125I ]-8-iodooctan-1-ol with a mild oxidant (e.g., Dess-Martin periodinane, 2 equivalents) for 30 minutes at room temperature to yield [ 125I ]-8-iodooctanal. Filter through a short silica plug to remove oxidant byproducts.

  • Conjugation Setup: Add the purified[ 125I ]-8-iodooctanal to a reaction vessel containing 50 µg of the aminooxy-derivatized peptide dissolved in 0.1 M sodium acetate buffer (pH 4.5).

  • Catalysis & Incubation: Add 10 mM aniline to the mixture. Aniline acts as a nucleophilic catalyst, significantly accelerating the oxime ligation kinetics. Incubate the mixture at 37°C for 30 minutes.

  • Final QC & Purification (Self-Validation): Purify the final conjugate via Radio-HPLC using a C18 analytical column (Gradient: 10% to 90% acetonitrile in 0.1% TFA over 20 minutes). The final product must demonstrate >95% radiochemical purity. Collect the radioactive peak corresponding to the[ 125I ]-octyl-peptide conjugate.

Quantitative Data Presentation

The table below summarizes the critical comparative metrics between traditional direct labeling and the indirect 8-iodooctan-1-ol prosthetic group methodology.

Table 1: Comparative Performance of Radioiodination Strategies

ParameterDirect Electrophilic LabelingIndirect Labeling (8-Iodooctan-1-ol)
Reactive Target Tyrosine, HistidinePre-installed Aminooxy / Primary Amine
Oxidation Risk to Peptide High (Requires Chloramine-T / IodoGen)None (Conjugation occurs post-labeling)
Typical Radiochemical Yield 70 – 90%60 – 80% (Calculated over two steps)
Lipophilicity (Log P) Impact Negligible (Remains Hydrophilic)Significant Increase (+1.5 to +2.5 Log P shift)
In Vivo Stability Moderate (Prone to rapid deiodinases)High (Aliphatic C-I bond resists deiodination)
Primary Purification Method Gel Permeation (e.g., Sephadex G-25)RP-HPLC / Solid-Phase Extraction (C18)

References

  • Synthesis of Radioiodinated Compounds.
  • Source: nih.
  • Source: mdpi.
  • Source: snmjournals.
  • Source: acs.

Sources

Method

Application Note: Advanced Surface Modification and Bioconjugation Utilizing 8-Iodooctan-1-ol as a Bifunctional Spacer

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols As a Senior Application Scientist, I approach surface modification not m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols

As a Senior Application Scientist, I approach surface modification not merely as a sequence of chemical reactions, but as the rational design of an interfacial architecture. When bridging the gap between inorganic substrates (like silica or gold) and complex biological or synthetic ligands, the choice of the molecular spacer is paramount. 8-Iodooctan-1-ol has emerged as a premier bifunctional building block in modern chemical biology and materials science.

This guide dissects the mechanistic rationale behind utilizing 8-iodooctan-1-ol, provides self-validating experimental protocols, and establishes a framework for reproducible surface functionalization.

Mechanistic Rationale: Why 8-Iodooctan-1-ol?

The structural anatomy of 8-iodooctan-1-ol dictates its superiority in surface engineering through three distinct functional domains:

  • The Iodide Leaving Group (The Electrophilic Anchor): The C–I bond possesses a low bond dissociation energy (~238 kJ/mol) and high polarizability. Iodine is an exceptional leaving group in bimolecular nucleophilic substitution ( SN​2 ) reactions. This allows alkylation to proceed under mild conditions (e.g., 60°C), which is critical when conjugating thermally labile molecules such as all-trans-retinoic acid (ATRA) derivatives [1] or complex light-driven rotary molecular motors[2].

  • The Octyl Chain (The Thermodynamic Spacer): An 8-carbon aliphatic chain provides the optimal balance of hydrophobicity and solubility. In the context of Self-Assembled Monolayers (SAMs) [3], the octyl chain yields sufficient van der Waals interactions to drive the formation of tightly packed, well-ordered films, preventing the steric crowding that inhibits ligand-receptor interactions at the interface.

  • The Hydroxyl Terminus (The Reactive Handle): The terminal –OH group acts as a hydrophilic, non-fouling interface. It can be easily protected (e.g., as an ethoxyethyl acetal) during initial alkylation steps [1], oxidized to an aldehyde (8-iodooctanal) for porphyrin condensation [4], or converted into a thiol for direct immobilization on gold nanoparticles [2].

Quantitative Comparison of Spacer Efficacy

To understand the kinetic advantages of the iodo-derivative over other halides, consider the thermodynamic parameters summarized below:

Halide TerminusBond Dissociation Energy (kJ/mol)Relative SN​2 Rate (vs. Cl)Optimal Reaction Temp (°C)SAM Packing Quality (8-Carbon)
Chloride (-Cl) ~3391>100°CPoor (Harsh conditions degrade SAM)
Bromide (-Br) ~285~5080°C – 90°CGood
Iodide (-I) ~238>10040°C – 60°CExcellent (Preserves SAM integrity)

Experimental Workflows & Visualizations

The versatility of 8-iodooctan-1-ol allows it to be used either to functionalize a surface directly or to pre-modify a complex ligand prior to surface immobilization.

G A 8-Iodooctan-1-ol (Bifunctional Spacer) C SN2 Alkylation (Iodine Displacement) A->C Spacer Insertion B Surface Amination (e.g., APTES) B->C D Hydroxyl-Terminated SAM C->D - HI E Post-Assembly Activation D->E F Bioconjugation (Proteins/Ligands) E->F

Workflow illustrating the use of 8-iodooctan-1-ol for surface functionalization and bioconjugation.

GNPs A Complex Ligand (e.g., Molecular Motor) B 8-Iodooctan-1-ol Alkylation A->B C Hydroxyl-Terminated Conjugate B->C SN2 Reaction D Thiolation (e.g., via Tosylate) C->D OH -> SH E Gold Nanoparticle Immobilization D->E Au-S Bond

Pathway for immobilizing molecular motors on gold nanoparticles via 8-iodooctan-1-ol linkers.

Standard Operating Protocols

Protocol A: Direct Alkylation of Amine-Functionalized Silica Surfaces

Objective: To generate a highly ordered, hydroxyl-terminated SAM on a silica/glass substrate using 8-iodooctan-1-ol.

Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) in this protocol. DIPEA acts as a non-nucleophilic base to scavenge the hydroiodic acid (HI) generated during the SN​2 reaction. Because of its steric bulk, DIPEA will not compete with the surface amines for the electrophilic iodine, pushing the reaction to completion without side-product formation.

Materials:

  • Amine-functionalized substrates (e.g., APTES-treated glass slides)

  • 8-Iodooctan-1-ol (10 mM)

  • N,N-Diisopropylethylamine (DIPEA) (20 mM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Transfer the amine-functionalized substrates into a dry, inert environment (e.g., argon-filled glovebox or Schlenk flask).

  • Solution Formulation: Dissolve 8-iodooctan-1-ol to a final concentration of 10 mM in anhydrous DMF. Add DIPEA to achieve a 20 mM concentration.

  • Incubation: Submerge the substrates in the reaction solution. Seal the vessel and heat gently to 60°C for 18 hours. Note: The low temperature is enabled by the superior leaving group ability of iodine, preventing thermal desorption of the underlying silane layer.

  • Washing: Remove the substrates and sonicate sequentially in DMF, ethanol, and ultrapure water (5 minutes each) to remove unreacted reagents and physisorbed byproducts.

  • Drying: Dry under a gentle stream of high-purity nitrogen.

Self-Validating System Check:

  • Contact Angle Goniometry: Measure the static water contact angle. An amine-terminated surface typically exhibits an angle of ~55-65°. Successful conversion to a hydroxyl-terminated surface will drop the contact angle to 30°–40° , confirming functionalization.

  • XPS Analysis: Verify the complete disappearance of the N 1s peak shift associated with primary amines and ensure no residual I 3d peaks (binding energy ~619 eV) remain, validating complete iodine displacement.

Protocol B: Oxidation to 8-Iodooctanal for Ligand Conjugation

Objective: To convert the terminal hydroxyl into an aldehyde for subsequent condensation reactions (e.g., porphyrin synthesis or reductive amination) while preserving the iodo group [4].

Causality Note: Pyridinium chlorochromate (PCC) is selected over Jones reagent because PCC is a milder oxidant that selectively halts at the aldehyde stage without over-oxidizing to the carboxylic acid, and it does not trigger premature elimination of the primary alkyl iodide.

Materials:

  • 8-Iodooctan-1-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Suspension: Suspend PCC (1.5 eq) in anhydrous DCM under a nitrogen atmosphere at room temperature.

  • Addition: Dissolve 8-iodooctan-1-ol (1.0 eq) in a minimal amount of DCM and add it dropwise to the stirring PCC suspension.

  • Reaction: Stir the dark brown mixture at room temperature for 2 hours. The reaction progress can be monitored via TLC (Hexane/Ethyl Acetate 4:1) until the starting material is completely consumed.

  • Workup: Dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.

  • Filtration: Filter the suspension through a pad of Celite to remove the black chromium byproduct. Wash the Celite pad thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 8-iodooctanal can be used immediately for condensation with pyrroles to form functionalized porphyrin arrays[4] or stored at -20°C under argon.

Self-Validating System Check:

  • 1H-NMR Spectroscopy: Confirm the disappearance of the multiplet at ~3.6 ppm (CH2-OH) and the appearance of a sharp triplet at ~9.7 ppm, characteristic of the terminal aldehyde proton. The triplet at ~3.1 ppm (CH2-I) must remain completely intact.

Conclusion

The integration of 8-iodooctan-1-ol into surface modification workflows provides an elegant solution to the dual challenges of spacer insertion and functional group preservation. By leveraging the distinct kinetic profiles of its iodine and hydroxyl termini, researchers can engineer highly specific, defect-free SAMs and nanoparticle conjugates that serve as robust platforms for downstream drug development and biosensing applications.

References

  • Synthesis and Evaluation of Two Novel All-trans-Retinoic Acid Conjugates: Biocompatible and Functional Tools for Retina Research ACS Publications[Link]

  • Light-Driven Rotary Molecular Motors on Gold Nanoparticles ResearchGate[Link]

  • Patent Application Publication US 2009/0123516 A1 (Self-Assembled Monolayers) Googleapis.com / US Patent Office[Link]

  • Synthesis of Steroid–Porphyrin Conjugates from Oestradiol, Oestrone, and Lithocholic Acid Connectsci.au[Link]

Application

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 8-Iodooctan-1-ol

Abstract This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the one-pot synthesis of bifunctional molecules utilizing 8-iodooctan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the one-pot synthesis of bifunctional molecules utilizing 8-iodooctan-1-ol. The inherent bifunctional nature of 8-iodooctan-1-ol, possessing both a nucleophilic hydroxyl group and an electrophilic C-I bond, makes it an ideal substrate for tandem reactions.[1] This guide focuses on a one-pot strategy for the synthesis of 1-(8-phenoxyoctyl)-1H-1,2,3-triazole, a scaffold with potential applications in medicinal chemistry and materials science. The described protocol leverages a sequential etherification and copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a single reaction vessel, thereby enhancing synthetic efficiency by minimizing intermediate purification steps, solvent waste, and reaction time.[2]

Introduction: The Strategic Advantage of One-Pot Syntheses

One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, has emerged as a cornerstone of modern synthetic chemistry.[2] This approach offers significant advantages over traditional multi-step syntheses, including:

  • Increased Efficiency: By eliminating the need for isolation and purification of intermediates, one-pot reactions can dramatically reduce overall synthesis time and labor.[2]

  • Improved Yields: Minimizing transfer losses between steps often leads to higher overall yields of the final product.

  • Enhanced Sustainability: Reduced solvent usage for both reaction and purification steps contributes to a greener and more environmentally benign process.[2]

8-Iodooctan-1-ol is a versatile building block in organic synthesis due to its orthogonal reactivity. The terminal hydroxyl group can readily undergo reactions such as etherification or esterification, while the primary iodide serves as an excellent leaving group for nucleophilic substitution reactions.[1] This dual functionality allows for the sequential introduction of different molecular fragments in a controlled manner, making it an ideal candidate for one-pot synthetic strategies.

Featured One-Pot Application: Synthesis of 1-(8-phenoxyoctyl)-1H-1,2,3-triazole

This section details a one-pot protocol for the synthesis of 1-(8-phenoxyoctyl)-1H-1,2,3-triazole from 8-iodooctan-1-ol, phenol, and an in-situ generated azide, followed by a click reaction with an alkyne. This strategy involves two distinct catalytic cycles operating in tandem within the same reaction vessel.

Reaction Principle and Workflow

The one-pot synthesis proceeds in two sequential key steps:

  • Williamson Ether Synthesis: The hydroxyl group of 8-iodooctan-1-ol reacts with phenol under basic conditions to form 1-iodo-8-phenoxyoctane. This classical SN2 reaction is highly efficient for forming ether linkages.[3]

  • In-situ Azide Formation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The iodide of the intermediate, 1-iodo-8-phenoxyoctane, is displaced by an azide source (e.g., sodium azide). The resulting organic azide then undergoes a copper(I)-catalyzed [3+2] cycloaddition with a terminal alkyne to yield the desired 1,2,3-triazole.

The entire process can be visualized through the following workflow diagram:

OnePotSynthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: In-situ Azide Formation & CuAAC A 8-Iodooctan-1-ol E 1-Iodo-8-phenoxyoctane (Intermediate) A->E Etherification B Phenol B->E C Base (e.g., K2CO3) C->A Deprotonation D Solvent (e.g., DMF) J 1-(8-phenoxyoctyl)-1H-1,2,3-triazole (Final Product) E->J Azide Formation & Cycloaddition F Sodium Azide F->E Nucleophilic Substitution G Terminal Alkyne G->J H Cu(I) Catalyst (e.g., CuI) H->G Catalysis I Ligand (e.g., Ascorbic Acid) I->H Reduction of Cu(II)

Caption: Workflow for the one-pot synthesis of 1-(8-phenoxyoctyl)-1H-1,2,3-triazole.

Detailed Experimental Protocol

Materials:

  • 8-Iodooctan-1-ol (≥98.0%)

  • Phenol (≥99%)

  • Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

  • Sodium Azide (NaN₃, ≥99.5%)

  • Copper(I) Iodide (CuI, ≥98%)

  • Sodium Ascorbate (≥98%)

  • Phenylacetylene (≥98%)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc, ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Step 1: Williamson Ether Synthesis

    • To a dry round-bottom flask under an inert atmosphere, add 8-iodooctan-1-ol (1.0 eq.), phenol (1.1 eq.), and potassium carbonate (2.0 eq.).

    • Add anhydrous DMF to achieve a concentration of 0.5 M with respect to 8-iodooctan-1-ol.

    • Stir the mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Step 2: In-situ Azide Formation and CuAAC

    • After the etherification is complete, cool the reaction mixture to room temperature.

    • Add sodium azide (1.5 eq.), phenylacetylene (1.2 eq.), copper(I) iodide (0.1 eq.), and sodium ascorbate (0.2 eq.) to the reaction flask.

    • Stir the mixture at room temperature for 12-18 hours. Monitor the formation of the triazole product by TLC.

  • Work-up and Purification

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous ammonium chloride solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(8-phenoxyoctyl)-1H-1,2,3-triazole.

Data and Expected Results
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
8-Iodooctan-1-ol1.0270.142.70 g
Phenol1.194.111.04 g
Potassium Carbonate2.0138.212.76 g
Sodium Azide1.565.010.98 g
Phenylacetylene1.2102.131.23 g (1.34 mL)
Copper(I) Iodide0.1190.450.19 g
Sodium Ascorbate0.2198.110.40 g
Product -349.48 Expected Yield: 70-85%

Causality and Experimental Choices

  • Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of phenol, facilitating the Williamson ether synthesis without promoting significant side reactions.

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reactions in both steps.

  • Catalytic System: The use of CuI as a copper(I) source for the CuAAC is standard. Sodium ascorbate is added as a reducing agent to maintain the copper in its active +1 oxidation state, preventing the formation of inactive Cu(II) species.

  • One-Pot Sequence: The Williamson ether synthesis is performed first at a higher temperature to ensure complete conversion of the alcohol. The subsequent azide formation and CuAAC are conducted at room temperature, as these reactions are generally efficient under milder conditions. The reagents for the second step are compatible with the byproducts of the first step, allowing for a seamless one-pot procedure.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete EtherificationInsufficient reaction time or temperature.Increase reaction time or temperature (up to 100 °C). Ensure anhydrous conditions.
Low Yield of TriazoleInactive catalyst; insufficient azide formation.Use fresh CuI and sodium ascorbate. Increase the amount of sodium azide and extend the reaction time for this step.
Presence of Unreacted AzideIncomplete cycloaddition.Add a slight excess of the alkyne. Ensure the copper catalyst is active.
Formation of Side ProductsCompeting elimination or other side reactions.Maintain the recommended reaction temperatures. Ensure the inert atmosphere is maintained throughout the reaction.

Conclusion

The described one-pot synthesis of 1-(8-phenoxyoctyl)-1H-1,2,3-triazole from 8-iodooctan-1-ol exemplifies an efficient and resource-conscious approach to constructing complex molecules. By leveraging the unique bifunctionality of the starting material, this protocol minimizes waste and streamlines the synthetic process. This application note serves as a valuable resource for researchers in organic synthesis and drug discovery, providing a robust and adaptable methodology for creating novel chemical entities.

References

  • Vertex AI Search. The Crucial Role of 8-Iodo-1-Octanol in Modern Organic Synthesis.
  • ACS Publications. Process Intensification with Bifunctional Heterogeneous Catalysts: Selective One-Pot Synthesis of 2′-Aminochalcones.
  • Frontiers. Recent advances on bifunctional catalysts for one-pot conversion of furfural to γ-valerolactone.
  • ACS Publications.
  • ResearchGate.
  • Vertex AI Search. The C8 Chain Advantage: Leveraging 8-Iodo-1-Octanol in Synthesis.
  • ResearchGate.
  • RSC Publishing.
  • PMC.
  • PMC.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Taylor & Francis. One-pot synthesis – Knowledge and References.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Wurtz coupling side reactions with 8-Iodooctan-1-ol Grignard reagent

Technical Support Center: Grignard Reactions Topic: Preventing Wurtz Coupling Side Reactions with 8-Iodooctan-1-ol Grignard Reagent Welcome to the Technical Support Center for advanced Grignard reactions. This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Grignard Reactions

Topic: Preventing Wurtz Coupling Side Reactions with 8-Iodooctan-1-ol Grignard Reagent

Welcome to the Technical Support Center for advanced Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Wurtz-type coupling side reactions during the formation of the Grignard reagent from 8-iodooctan-1-ol. As Senior Application Scientists, we provide in-depth technical guidance and troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a high-boiling point byproduct, likely the C16 diol, in my reaction to form a Grignard reagent from 8-iodooctan-1-ol. What is causing this?

A1: You are likely observing the formation of 1,16-hexadecanediol, the product of a Wurtz-type coupling reaction.[1] This side reaction is a common challenge when preparing Grignard reagents from certain alkyl halides, especially iodides.[2][3] The newly formed Grignard reagent (I-Mg-(CH₂)₈-OH) is a potent nucleophile and can react with a molecule of the unreacted 8-iodooctan-1-ol starting material.[1][4] This nucleophilic attack displaces the iodide, forming a new carbon-carbon bond and resulting in the undesired dimer.[5]

Several factors can exacerbate this issue:

  • High Reactivity of Iodides: The carbon-iodine bond is weaker and more easily cleaved than carbon-bromine or carbon-chlorine bonds, leading to a faster Grignard formation but also a higher propensity for side reactions.[2]

  • High Local Concentration of Alkyl Halide: Rapid addition of 8-iodooctan-1-ol can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the starting material rather than with the intended electrophile.[1]

  • Elevated Reaction Temperature: Grignard reagent formation is an exothermic process.[6] Poor temperature control can lead to "hot spots" in the reaction mixture, accelerating the rate of the Wurtz coupling reaction.[1][7]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates both the desired Grignard formation and the undesired Wurtz coupling pathway.

G cluster_0 Desired Pathway: Grignard Formation cluster_1 Undesired Pathway: Wurtz Coupling A 8-Iodooctan-1-ol (I-(CH₂)₈-OH) C Grignard Reagent (I-Mg-(CH₂)₈-OH) A->C Oxidative Insertion B Mg⁰ B->C Oxidative Insertion D Grignard Reagent (I-Mg-(CH₂)₈-OH) F 1,16-Hexadecanediol (HO-(CH₂)₁₆-OH) D->F SN2 Attack E 8-Iodooctan-1-ol (I-(CH₂)₈-OH) E->F SN2 Attack G start High Wurtz Coupling Product Observed q1 Is the addition of 8-iodooctan-1-ol slow and controlled? start->q1 s1 Implement slow, dropwise addition under high dilution. q1->s1 No q2 Is the reaction temperature maintained at a low, stable level (e.g., 0 °C)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Improve cooling and temperature monitoring. q2->s2 No q3 Are you using standard magnesium turnings? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Consider using highly reactive Rieke magnesium. q3->s3 Yes q4 Is the electrophile added after Grignard formation is complete? q3->q4 No a3_yes Yes a3_no No s3->q4 s4 Attempt an 'in situ' trapping experiment. q4->s4 Yes end Wurtz Coupling Minimized q4->end No a4_yes Yes a4_no No s4->end

Caption: Troubleshooting workflow for minimizing Wurtz coupling.

Q3: Are there alternative methods for preparing this functionalized Grignard reagent that avoid direct formation from the iodoalcohol?

A3: Yes, for challenging substrates like 8-iodooctan-1-ol, an iodine-magnesium exchange reaction can be a highly effective alternative. [8]This method involves reacting the iodoalcohol with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "Turbo-Grignard" reagent. [9][10]This exchange can often be performed at low temperatures (e.g., -40 °C to -78 °C), which further suppresses side reactions. [11][12] Another approach involves protecting the hydroxyl group of 8-iodooctan-1-ol before attempting the Grignard formation. Once the Grignard reagent is formed from the protected iodoalkane, it can be reacted with the desired electrophile, followed by deprotection of the alcohol.

Experimental Protocols

Protocol 1: Optimized Grignard Formation via Slow Addition
  • Magnesium Activation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine and gently warm the flask under a stream of nitrogen until the purple color of the iodine disappears. [6][13]This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of a solution of 8-iodooctan-1-ol in anhydrous THF to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. [3]3. Slow Addition: Once the reaction has started, dilute the remaining 8-iodooctan-1-ol solution with additional anhydrous THF. Add this solution dropwise from the dropping funnel over a period of 2-4 hours, maintaining the reaction temperature at 0 °C using an ice bath. [1][7]4. Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour to ensure complete formation of the Grignard reagent. The resulting greyish suspension is then ready for reaction with your electrophile.

Protocol 2: Iodine-Magnesium Exchange
  • Preparation: In a flame-dried flask under a nitrogen atmosphere, cool a solution of 8-iodooctan-1-ol (1 equivalent) in anhydrous THF to -40 °C.

  • Exchange Reaction: Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 equivalents) to the cooled solution of the iodoalcohol. [14]3. Stirring: Stir the reaction mixture at -40 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching small aliquots and analyzing by GC-MS.

  • Reaction with Electrophile: Once the exchange is complete, the Grignard reagent is ready for subsequent reaction with your desired electrophile at low temperature.

Data Summary: Impact of Reaction Conditions on Wurtz Coupling

The following table summarizes the expected impact of various reaction parameters on the yield of the desired Grignard reagent versus the Wurtz coupling byproduct.

ParameterConditionExpected Impact on Wurtz CouplingRationale
Addition Rate Slow, dropwiseDecrease Maintains a low concentration of the alkyl halide. [1]
RapidIncrease High local concentration of alkyl halide favors dimerization. [1]
Temperature Low (e.g., 0 °C)Decrease Slows the rate of the bimolecular Wurtz coupling reaction. [7][15]
High (e.g., reflux)Increase Accelerates the rate of the side reaction. [1]
Magnesium Type Rieke MagnesiumDecrease Faster Grignard formation consumes the alkyl halide more rapidly. [16][11]
Standard TurningsBaseline Slower Grignard formation allows more time for side reactions.
Reaction Setup "In Situ" TrappingDecrease The newly formed Grignard reagent reacts preferentially with the co-present electrophile. [17]
Sequential AdditionBaseline Grignard reagent has a higher probability of reacting with unreacted starting material.

References

  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • O'Brien, P., & Wotal, A. C. (2007). Grignard Reagents: Alkoxide-Directed Iodine−Magnesium Exchange at sp3 Centers. Organic Letters, 9(23), 4639–4642. [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Rieke Magnesium and Activation Methods. Retrieved from [Link]

  • Singh, A. K., et al. (2025). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. ACS Omega.
  • ResearchGate. (2019, January 12). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Retrieved from [Link]

  • Chem-Station. (2015, January 12). Knochel-Hauser Base. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. Retrieved from [Link]

  • Neufeld, R., et al. (2016). Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl·LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. Journal of the American Chemical Society, 138(13), 4464–4473. [Link]

  • Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • Whitesides Research Group at Harvard University. (n.d.). The Mechanism of Formation of Grignard Reagents: Trapping of Free Alkyl Radical Intermediates by Reaction with Tetramethylpiperidine-N-oxyl. Retrieved from [Link]

  • University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Vapourtec. (2017, July 6). In-situ production of Grignard reagents in continuous flow. Retrieved from [Link]

  • ACS Omega. (2022, December 9). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. Retrieved from [Link]

  • ACS Publications. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In-situ Grignard Metalation Method, Part II: Scope of the One‐Pot Synthesis of Organocalcium Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 7). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Reddit. (2018, February 23). Use of iodine in making Grignard reagent?. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Retrieved from [Link]

  • Reddit. (2025, July 8). Wurtz coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermicity in Grignard Formation with 8-Iodooctan-1-ol

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the thermochemical hazards of bifunctional haloalcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the thermochemical hazards of bifunctional haloalcohols.

The Core Problem: Thermochemistry & Causality

Forming a Grignard reagent from 1 is notoriously difficult due to its bifunctional nature[1]. The molecule contains an electrophilic alkyl iodide and an acidic primary alcohol (pKa ~16).

The exothermicity of this reaction is compounded by two distinct thermodynamic events:

  • Oxidative Addition Enthalpy: The insertion of magnesium metal into the C-I bond is inherently exothermic. The heat of the reaction is driven by the energy difference between the broken C-I/Mg-Mg bonds and the newly formed, highly polarized C-Mg bond[2].

  • The Acid-Base Quench (The Runaway Factor): Grignard reagents are highly basic carbanion equivalents (conjugate acid pKa ~50)[3]. The moment a molecule of 8-iodooctylmagnesium iodide forms, it immediately deprotonates the unprotected -OH group of an unreacted 8-iodooctan-1-ol molecule. This acid-base neutralization is violently exothermic and destroys the reagent[3].

MechanisticPathway N1 8-Iodooctan-1-ol + Mg (Initiation) N2 Transient Grignard [I-Mg-C8H16-OH] N1->N2 Oxidative Addition (Exothermic) N3 Acid-Base Reaction (Intermolecular Quench) N2->N3 Reacts with unreacted -OH N4 Dead Product (Octanol + Mg-Alkoxide) N3->N4 Proton Transfer N5 Massive Exotherm (Thermal Runaway) N3->N5 ΔH << 0

Mechanistic pathway of the destructive, highly exothermic acid-base quench during direct Grignard formation.

Troubleshooting Guide & FAQs

Q1: My reaction mixture violently boiled and turned black upon adding 8-iodooctan-1-ol to Mg turnings. Why did this auto-accelerate? A1: Grignard formation is a surface-dependent radical reaction. The magnesium oxide (MgO) passivation layer on the metal often delays initiation. If a large amount of 8-iodooctan-1-ol is added before initiation occurs, the sudden exposure of active Mg causes rapid oxidative addition. This generates a massive spike in the transient Grignard reagent, which immediately deprotonates the remaining alcohol[3]. The combined enthalpy of oxidative addition and acid-base neutralization causes the solvent to violently boil, leading to a thermal runaway[2].

Q2: Can I just cool the reaction to -78 °C to control the heat of direct Mg insertion? A2: No. Direct Mg insertion requires an activation energy to overcome the initial kinetic barrier. If you cool the system too much, the insertion will not initiate. If you add all the reagent at low temperatures and it suddenly initiates upon warming, you will trigger the exact thermal runaway you are trying to avoid.

Q3: Can I use Knochel's Turbo Grignard (iPrMgCl·LiCl) for halogen-metal exchange instead of Mg insertion to avoid the exotherm? A3: While Knochel's studies have demonstrated that lithium chloride significantly enhances the reactivity of Grignard reagents for aryl and heteroaryl halides[4], primary alkyl iodides like 8-iodooctan-1-ol undergo iodine-magnesium exchange sluggishly. This often results in unfavorable equilibria. Therefore, direct Mg insertion into a pre-deprotonated intermediate is the preferred, self-validating protocol for primary alkyl systems.

Q4: How do I safely form the Grignard without using a traditional protecting group? A4: You must use the Pre-deprotonation (Sacrificial Base) Strategy . By deliberately adding a cheaper, commercially available Grignard (like iPrMgCl) at 0 °C, you safely deprotonate the alcohol first. The exotherm is controlled by the dropwise addition rate. Once the alcohol is masked as a magnesium alkoxide, you can safely add Mg metal to perform the C-I insertion without triggering an acid-base quench.

Quantitative Comparison of Mitigation Strategies

To select the best approach for your workflow, compare the thermochemical safety and efficiency of the three primary strategies:

StrategyExotherm ControlYield of GrignardScalabilityAtom Economy
Direct Mg Insertion Poor (Severe Runaway Risk)< 5% (Quenched)UnsafeHigh (Theoretical)
Pre-Deprotonation (iPrMgCl) Excellent (Controlled via addition rate)82 - 88%HighModerate
Alcohol Protection (THP) Excellent (Exotherm Eliminated)> 90%HighLow (Requires Deprotection)

Validated Experimental Protocols

MitigationStrategies A 8-Iodooctan-1-ol B Direct Mg Addition A->B C Pre-deprotonation (iPrMgCl) A->C D Protection (DHP/H+) A->D E Runaway Exotherm B->E Uncontrolled F Mg-Alkoxide Intermediate C->F 0 °C, Dropwise G THP-Protected Iodoalkane D->G RT, 2h I Mg Insertion (Controlled) F->I G->I J Target Grignard Complex I->J

Workflow diagram comparing direct Mg insertion (destructive) vs. pre-deprotonation and protection strategies.

Protocol A: Pre-Deprotonation & Mg Insertion (The "Dianion" Equivalent Method)

This protocol utilizes a sacrificial base to decouple the acid-base exotherm from the oxidative addition exotherm.

  • Setup & Purge: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and internal thermometer. Purge thoroughly with Argon.

    • Causality: Ambient moisture (water) will rapidly protonate and destroy any formed Grignard reagent, acting as a secondary source of uncontrolled exothermicity[3].

  • Dissolution: Dissolve 10 mmol of 8-iodooctan-1-ol in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Controlled Deprotonation: Add 10.5 mmol (1.05 eq) of iPrMgCl (2.0 M in THF) dropwise over 15 minutes via the dropping funnel.

    • Causality: The acid-base reaction releases propane gas and heat. Dropwise addition at 0 °C prevents the THF solvent from boiling and safely dissipates the neutralization exotherm. Wait until gas evolution completely ceases to ensure 100% conversion to the magnesium alkoxide.

  • Magnesium Activation: In a separate flask, mechanically activate 15 mmol (1.5 eq) of Mg turnings by dry-stirring under Argon for 2 hours.

    • Causality: Mechanical activation physically fractures the unreactive MgO passivation layer, ensuring immediate initiation and preventing dangerous halide accumulation.

  • C-I Insertion: Transfer the magnesium alkoxide solution to the activated Mg turnings. Warm gently to 35 °C to initiate. Once initiated, the exotherm is strictly limited to the C-I insertion enthalpy, as the hydroxyl group is already masked.

Protocol B: THP Protection Strategy

This protocol completely eliminates the acid-base exotherm by covalently masking the alcohol prior to metallation.

  • Protection: In a dry flask, dissolve 10 mmol of 8-iodooctan-1-ol in 20 mL of CH₂Cl₂. Add 12 mmol of 3,4-dihydro-2H-pyran (DHP) and 0.1 mmol of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The resulting tetrahydropyranyl (THP) ether is highly stable to strongly basic carbanion conditions (like Grignard formation) but can be easily cleaved later using mild aqueous acid.

  • Grignard Formation: Add the THP-protected iodo-octane dropwise to activated Mg turnings in anhydrous THF at 35 °C.

    • Causality: With the acidic proton covalently masked, the destructive acid-base exotherm is completely eliminated, allowing for standard, high-yield Grignard formation.

References

  • Master Organic Chemistry. "Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms." Available at: [Link]

  • Quora / Chemistry Forum. "How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?" Available at: [Link]

  • ACS Publications. "Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron “Ate” Complexes and C(sp2) Halides or Triflates." Available at: [Link]

Sources

Optimization

Purification strategies for products derived from 8-Iodooctan-1-ol reactions

Welcome to the Technical Support Center for the synthesis and purification of 8-Iodooctan-1-ol derivatives. As a bifunctional building block containing both a highly reactive primary alkyl iodide and a terminal primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 8-Iodooctan-1-ol derivatives.

As a bifunctional building block containing both a highly reactive primary alkyl iodide and a terminal primary alcohol, 8-iodooctan-1-ol is an indispensable reagent in drug development. It is frequently utilized in the synthesis of PROTAC linkers, lipid nanoparticle (LNP) tails, and complex molecular architectures such as rotary molecular motors anchored to gold nanoparticles[1]. However, its dual functionality and the inherent photolytic sensitivity of the carbon-iodine (C-I) bond present unique purification challenges.

This guide is engineered by application scientists to provide you with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each purification step.

Reaction Pathways & Purification Workflows

The purification strategy you choose must be dictated by the physicochemical properties of the newly formed functional group. The diagram below outlines the standard workflows for the three most common 8-iodooctan-1-ol reaction classes.

G Start 8-Iodooctan-1-ol (Bifunctional Precursor) Sub1 Amination (SN2) Start->Sub1 Amines, K2CO3 Sub2 Etherification (SN2) Start->Sub2 Alcohols, Base Sub3 Oxidation Start->Sub3 PCC / Swern Prod1 Amine Derivative (Basic) Sub1->Prod1 Prod2 Ether Derivative (Neutral) Sub2->Prod2 Prod3 8-Iodooctanal (Reactive) Sub3->Prod3 Pur1 Acid-Base Extraction & Organic Wash Prod1->Pur1 Pur2 Normal Phase Silica Chromatography Prod2->Pur2 Pur3 Deactivated Silica Chromatography Prod3->Pur3

Reaction pathways and purification workflows for 8-iodooctan-1-ol derivatives.

Troubleshooting & FAQs

Q1: My alkylation reaction with 8-iodooctan-1-ol yields a significant amount of oct-7-en-1-ol. How do I prevent this elimination byproduct and purify my target? Causality & Fix: Elimination (E2) competes heavily with substitution (SN2) when using strong, non-nucleophilic bases (e.g., NaH, KOtBu) due to the excellent leaving group ability of the primary iodide. Synthesis of long-chain halo-alcohols and their derivatives requires careful control of basicity to prevent this[2].

  • Prevention: Switch to a milder base like K2​CO3​ or Cs2​CO3​ in a polar aprotic solvent (DMF or Acetonitrile) and lower the reaction temperature.

  • Purification: Alkenes are significantly less polar than the target functionalized alcohols. Use standard silica gel chromatography; the oct-7-en-1-ol byproduct will elute near the solvent front in non-polar systems (e.g., 90:10 Hexanes/EtOAc), well before your target product.

Q2: During silica gel chromatography, my isolated product turns pink or brown over time. What is happening and how do I stop it? Causality & Fix: The pink/brown discoloration is caused by the photolytic and acid-catalyzed radical cleavage of residual C-I bonds, which releases free iodine ( I2​ )[3]. Silica gel is mildly acidic, which accelerates the degradation of unreacted 8-iodooctan-1-ol or iodide-containing intermediates[4].

  • Resolution: Wash the crude organic layer with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution prior to chromatography. Thiosulfate reduces I2​ to water-soluble iodide ions ( I− ). Additionally, wrap your collection flasks in aluminum foil to prevent light-induced homolytic cleavage.

Q3: How do I separate unreacted 8-iodooctan-1-ol from my newly synthesized secondary/tertiary amine product? Causality & Fix: Because both compounds contain a terminal hydroxyl group, their Rf​ values on silica gel might be uncomfortably close. Instead of relying on chromatography, leverage the newly introduced basicity of the amine via an acid-base extraction (See Protocol A below). The unreacted 8-iodooctan-1-ol remains neutral at all pH levels, allowing for perfect phase separation.

Quantitative Data: Elution Profiles

To assist in TLC monitoring and flash chromatography method development, refer to the standardized elution profiles below.

Compound TypeFunctional GroupTypical Eluent System (v/v)Expected Rf​ Primary Impurity
Starting Material Primary Alcohol + IodideHexanes : EtOAc (70:30)0.35 I2​ (degradation)
Amine Derivative Secondary/Tertiary AmineDCM : MeOH : NH4​OH (90:9:1)0.20 - 0.40Unreacted Amine
Ether Derivative Ether + AlcoholHexanes : EtOAc (80:20)0.45Elimination Byproduct
Oxidation Product Aldehyde + IodideHexanes : EtOAc (85:15)0.60Over-oxidation (Acid)

Note: Alkyl iodides are highly susceptible to single-electron transfer reactions[5]. Avoid using UV light as the sole visualization method on TLC; use a Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) stain to visualize the aliphatic chain.

Standardized Experimental Protocols

Protocol A: Liquid-Liquid Acid-Base Extraction for Amine Derivatives

Use this protocol to separate basic amine products from unreacted 8-iodooctan-1-ol.

  • Quench & Solubilize: Quench the completed reaction with water and extract the crude mixture into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidification (The Partition): Add 1M HCl to the organic layer in a separatory funnel. Shake vigorously and allow the layers to separate.

    • Self-Validating Mechanism: Check the pH of the aqueous layer with pH paper. It must be < 2. At this pH, the amine product is fully protonated (ammonium salt) and partitions into the aqueous layer. The unreacted 8-iodooctan-1-ol remains in the organic layer.

  • Isolate Aqueous Layer: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer (or save it if recovering the starting material is desired).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring until the solution becomes cloudy (free-basing the amine).

    • Self-Validating Mechanism: Check the pH of the aqueous layer. It must be > 10 to ensure complete deprotonation of the amine.

  • Final Extraction: Extract the basic aqueous layer 3 times with DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure amine derivative.

Protocol B: Thiosulfate Quench and Deactivated Silica Chromatography

Use this protocol for isolating neutral derivatives (ethers) or oxidation products (aldehydes) where acid-base extraction is not viable.

  • Thiosulfate Wash: Transfer the crude organic reaction mixture to a separatory funnel. Add an equal volume of 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Self-Validating Mechanism: Shake vigorously. The disappearance of any pink, red, or brown tint in the organic layer visually confirms the complete reduction of elemental iodine to iodide.

  • Silica Deactivation: To prevent acid-catalyzed degradation of the product on the column, prepare a slurry of silica gel in your starting non-polar solvent (e.g., Hexanes) containing 1% Triethylamine (TEA). Run 2 column volumes of this mixture through the column to neutralize the silica's acidic silanol groups.

  • Loading & Elution: Load your crude mixture onto the deactivated column. Elute using the solvent systems recommended in the Quantitative Data table, keeping the collection flasks wrapped in foil to prevent photolytic degradation.

References

  • [1] Light‐Driven Rotary Molecular Motors on Gold Nanoparticles - ResearchGate -[Link]

  • [2] A Simple and Cost Effective Synthesis of 3,11-Dimethylnonacosan-2-one, A Female Sex Pheromone of the German Cockroach - MDPI -[Link]

  • [3] Bond Rupture in the Radiolysis of n-Alkanes: An Application of Gel Permeation Chromatography to Studies of Radical Scavenging by Iodine - The Journal of Physical Chemistry A (ACS) -[Link]

  • [4] Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt - The Journal of Organic Chemistry (ACS) -[Link]

  • [5] Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism - Organic Letters (ACS) -[Link]

Sources

Troubleshooting

Advanced Technical Support Center: Overcoming Low Yields in Primary Alkyl Iodide Cross-Couplings

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high yields when utilizing primary alkyl iodides in cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high yields when utilizing primary alkyl iodides in cross-coupling reactions. Unlike their aryl or vinyl counterparts, unactivated sp³-hybridized alkyl electrophiles present unique kinetic and thermodynamic hurdles.

This guide is engineered to move beyond generic advice. We will dissect the mechanistic causality behind your failed reactions, provide targeted troubleshooting strategies, and supply a self-validating experimental protocol to ensure reproducible success in your drug development and synthetic workflows.

Mechanistic Divergence: The Root Cause of Reaction Failure

To fix a failing cross-coupling reaction, you must first understand why primary alkyl iodides resist traditional catalytic cycles. The primary culprits are sluggish two-electron oxidative addition and highly competitive β-hydride elimination. By shifting the mechanism from a two-electron pathway to a Single-Electron Transfer (SET) radical pathway, we can bypass these failure modes completely.

MechanisticPathways A Primary Alkyl Iodide (R-CH2-CH2-I) B Traditional 2e⁻ Oxidative Addition (Pd Catalysis) A->B Pathway A (Failure) E Single-Electron Transfer (SET) (Ni or Photoredox Catalysis) A->E Pathway B (Success) C Slow Oxidative Addition & Rapid β-Hydride Elimination B->C D Alkene Byproducts (Low Yield) C->D F Alkyl Radical Formation (Halogen-Atom Transfer) E->F G Rapid Transmetalation/Coupling (High Yield) F->G

Fig 1: Mechanistic divergence of primary alkyl iodides in transition-metal catalysis.

Troubleshooting FAQs: Causality & Solutions

Q1: My Suzuki-Miyaura coupling with a primary alkyl iodide is yielding predominantly alkene byproducts. How do I suppress this? A1: You are observing β-hydride elimination. In traditional Palladium catalysis, the oxidative addition of an sp³ C–I bond to Pd(0) is kinetically slow. Once the alkyl-Pd(II) intermediate finally forms, it contains β-hydrogens. If the subsequent transmetalation step is not instantaneous, the complex will undergo rapid β-hydride elimination to form an alkene[1].

  • The Solution: Switch from Palladium to Nickel catalysis. Nickel readily accesses odd-electron oxidation states (Ni(I)/Ni(III)) and reacts via a Single-Electron Transfer (SET) pathway to generate an alkyl radical. This radical recombines with the metal center, completely bypassing the slow 2e⁻ oxidative addition and outcompeting β-hydride elimination[2]. If you must use Palladium, employ bulky, electron-rich phosphine ligands (e.g., PCyp₃ or PCy₃) to accelerate transmetalation and reductive elimination[2].

Q2: My reaction is stalling completely at the oxidative addition step, recovering only starting material. How can I activate the C–I bond? A2: Alkyl iodides lack the π-coordination that facilitates the oxidative addition seen in aryl halides. To overcome this energetic barrier, employ Metallaphotoredox catalysis (dual Nickel/Photoredox). By utilizing a photocatalyst and visible light, you can trigger Halogen-Atom Transfer (XAT) to generate the alkyl radical under extremely mild conditions[3]. This radical is then rapidly intercepted by the Nickel catalytic cycle, driving the reaction forward even with highly unactivated substrates[4].

Q3: I am observing significant hydrodehalogenation (reduction of the alkyl iodide to an alkane). What is the root cause? A3: Hydrodehalogenation occurs when the intermediate alkyl radical (or alkyl-metal species) abstracts a hydrogen atom from the solvent, a ligand, or an additive (like an amine base) before the cross-coupling event can occur.

  • The Solution: This is a kinetic issue. You must increase the local concentration of the coupling partner or accelerate the reductive elimination step. Ensure your solvents are strictly anhydrous and degassed. In dual Ni/photoredox systems, optimizing the stoichiometric reductant or sacrificial electron donor is critical to prevent premature quenching of the radical[5].

Quantitative Catalyst Performance Data

To assist in selecting the correct catalytic system for your specific electrophile, consult the performance matrix below. This data synthesizes expected yields and primary failure modes based on the chosen mechanistic pathway.

Catalyst SystemPrimary MechanismTypical Yield RangePrimary Side ReactionBest Use Case
Pd₂(dba)₃ / PCyp₃ 2e⁻ Oxidative Addition40% – 70%β-hydride eliminationNegishi couplings with highly reactive organozinc reagents.
NiCl₂ / Pybox SET / Radical Rebound65% – 85%HomocouplingSuzuki-Miyaura couplings with alkyl-BBN derivatives.
Dual Ni / Photoredox Light-driven XAT75% – 95%HydrodehalogenationCross-electrophile coupling (C-sp³ to C-sp²) under mild conditions.

Validated Experimental Protocol: Dual Ni/Photoredox Cross-Coupling

To guarantee success with primary alkyl iodides, we recommend the synergistic Halogen-Atom Transfer (XAT) and Nickel catalysis approach. This protocol is designed as a self-validating system : specific observable checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before you commit to lengthy purification.

DualCatalysisCycle Light Visible Light (Blue LED) XAT Halogen-Atom Transfer (Alkyl Radical Generation) Light->XAT Excites Photocatalyst Ni3 Ni(III)-Aryl-Alkyl Complex XAT->Ni3 R• Interception Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Aryl-X Addition Ni2->Ni3 Product C(sp³)-C(sp²) Product Ni3->Product Reductive Elimination Ni1 Ni(I) Species Ni3->Ni1 Ni1->Ni0 SET Reduction

Fig 2: Synergistic photoredox and Nickel catalytic cycle for alkyl iodide coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation (Glovebox Operations)

  • Inside an argon-filled glovebox, add NiCl₂·dtbbipy (10 mol%), the Ir-based photocatalyst (2 mol%), and the aryl bromide (1.0 equiv) to an oven-dried vial equipped with a stir bar.

  • Add the primary alkyl iodide (1.5 equiv). Causality: A slight excess of the alkyl iodide compensates for trace hydrodehalogenation.

  • Add anhydrous, inhibitor-free THF (0.1 M relative to the aryl bromide) and a sacrificial amine reductant (e.g., Cy₂NMe, 2.0 equiv).

  • Self-Validation Check 1: The solution should exhibit the characteristic vibrant color of the photocatalyst (often bright yellow or orange). If the solution immediately turns black or precipitates heavily upon adding the amine, trace oxygen or moisture has compromised the Nickel catalyst.

Step 2: Degassing and Sealing

  • Seal the vial with a PTFE-lined septum cap.

  • Remove the vial from the glovebox and subject it to three cycles of freeze-pump-thaw degassing.

  • Causality: Dissolved oxygen is a triplet ground state molecule that will rapidly quench the excited state of the photocatalyst and irreversibly trap the generated alkyl radicals, completely halting the reaction.

Step 3: Photochemical Irradiation

  • Place the vial in a photoreactor equipped with 440–450 nm Blue LEDs. Ensure the temperature is maintained at 25 °C using a cooling fan.

  • Stir vigorously (1000 rpm) under irradiation for 18–24 hours.

  • Self-Validation Check 2: After 2 hours, briefly pause irradiation. A successful catalytic cycle often results in a slight darkening or shift to a deep red/brown hue, indicating the formation of active Ni(I)/Ni(III) steady-state intermediates.

Step 4: Quenching and Analysis

  • Quench the reaction by exposing it to air and diluting with ethyl acetate. Filter through a short pad of silica to remove the metal catalysts.

  • Analyze the crude mixture via GC-MS or LC-MS. You should observe the product mass with minimal alkene formation (<5%).

References

  • Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex.Thieme Connect.
  • Synergistic Merger of Ketone, Halogen Atom Transfer (XAT), and Nickel-Mediated C(sp³)–C(sp²) Cross-Electrophile Coupling Enabled by Light.
  • C(sp³) Reductive Cross-Electrophile Coupling of Unactivated Alkyl Halides with α-Chloroboronates via Dual Nickel/Photoredox Catalysis.Journal of the American Chemical Society (ACS).
  • Visible-Light Enabled C(sp³)–C(sp²) Cross-Electrophile Coupling via Synergistic Halogen-Atom Transfer (XAT) and Nickel Catalysis.American Chemical Society (ACS).
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.Journal of the American Chemical Society (ACS).

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions of 8-Iodooctan-1-ol

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for minimizing homocoupling side re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for minimizing homocoupling side reactions in palladium-catalyzed cross-coupling of 8-iodooctan-1-ol. Our goal is to equip you with the mechanistic understanding and practical solutions needed to enhance yield, simplify purification, and ensure the success of your synthetic campaigns.

Section 1: Understanding the Challenge: Mechanisms of Homocoupling

Homocoupling is a persistent side reaction in many palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical dimers from one of the coupling partners.[1][2] This not only consumes valuable starting material but also complicates the purification of the desired cross-coupled product. With a substrate like 8-iodooctan-1-ol, this would result in the formation of 1,16-hexadecanediol. Understanding the mechanistic origins of homocoupling is the first step toward its prevention.

  • In Suzuki-Miyaura Coupling: The primary culprit is often the presence of oxygen.[3][4] Dissolved O₂ can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then react with two molecules of the organoboron reagent, leading to a reductive elimination that forms the homocoupled product and regenerates Pd(0).[4][5] A secondary pathway involves the direct reaction of a Pd(II) precatalyst with the boronic acid before its reduction to the catalytically active Pd(0) state.[2]

  • In Sonogashira Coupling: The homocoupling of terminal alkynes, known as Glaser coupling, is a major side reaction.[6][7] This process is catalyzed by the copper(I) co-catalyst, which reacts with the terminal alkyne to form a copper acetylide intermediate. In the presence of an oxidant (typically oxygen), two of these intermediates can undergo oxidative dimerization to form a 1,3-diyne.[7][8]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when using 8-iodooctan-1-ol in palladium-catalyzed coupling reactions.

Question 1: I'm observing a significant amount of 1,16-hexadecanediol (the homocoupled product of my organometallic reagent) in my Suzuki reaction. What is the primary cause and how can I fix it?

Answer: The formation of 1,16-hexadecanediol strongly suggests an issue related to catalyst oxidation or premature reaction with a Pd(II) species. Here’s a systematic approach to troubleshoot this issue:

  • Eliminate Oxygen: This is the most critical step.[3] Dissolved oxygen promotes the Pd(II)-mediated homocoupling pathway.[4]

    • Protocol: Rigorously degas all solvents and aqueous solutions immediately before use. The most effective method is three to five cycles of "freeze-pump-thaw."[3] A simpler, often sufficient method is to sparge the solvent with a subsurface stream of an inert gas (argon or nitrogen) for 20-30 minutes.[3][9] Ensure the reaction is set up and runs under a positive pressure of an inert atmosphere.

  • Choose the Right Palladium Source: The oxidation state of your palladium precursor matters.

    • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2] These enter the catalytic cycle directly, bypassing the need for an in-situ reduction step that can be inefficient and allow for Pd(II)-mediated side reactions.[10] Modern precatalysts, such as those developed by Buchwald (e.g., SPhos-Pd-G3), are also excellent choices as they are designed to generate the active Pd(0) species cleanly and efficiently.[1]

  • Add a Mild Reducing Agent: If you must use a Pd(II) source (e.g., Pd(OAc)₂), adding a mild reducing agent can suppress homocoupling by ensuring any free Pd(II) is rapidly converted to Pd(0).

    • Technique: The addition of potassium formate (1-2 equivalents) has been shown to be effective.[3][11] Some phosphine ligands can also act as reducing agents for the Pd(II) center.[9]

  • Control Reagent Stoichiometry and Addition:

    • Strategy: Use a slight excess of the halide (8-iodooctan-1-ol) relative to the organoboron reagent.[1] This ensures the palladium catalyst preferentially undergoes oxidative addition with the halide.

    • Slow Addition: Adding the organoboron reagent slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1][11]

Question 2: In my Sonogashira coupling of 8-iodooctan-1-ol with a terminal alkyne, I'm getting a lot of the symmetrical diyne byproduct. How do I prevent this Glaser coupling?

Answer: Diyne formation is a classic sign of copper-catalyzed alkyne homocoupling (Glaser coupling).[7][12] The solutions focus on managing the copper co-catalyst and eliminating oxygen.

  • Go Copper-Free: The most effective strategy is to eliminate the copper(I) co-catalyst entirely.[7][13] Numerous copper-free Sonogashira protocols have been developed that effectively eliminate the Glaser homocoupling side reaction.[12] These protocols often rely on specific palladium catalysts and ligands to facilitate the catalytic cycle without copper.

  • Strictly Anaerobic Conditions: If a copper-catalyzed protocol is necessary, the rigorous exclusion of oxygen is paramount. Oxygen is the oxidant for the undesirable dimerization of the copper acetylide intermediate.[7]

    • Protocol: Use degassed solvents (as described in Q1) and maintain a positive pressure of inert gas throughout the reaction.[7] Some protocols even suggest using a reducing atmosphere of hydrogen gas diluted with nitrogen or argon, which has been shown to reduce homocoupling to as low as 2%.[14]

  • Optimize Reagent Concentration: A high concentration of the terminal alkyne can favor the homocoupling side reaction.[7]

    • Technique: Similar to the Suzuki reaction, a slow, controlled addition of the terminal alkyne via syringe pump can help maintain a low concentration, thereby disfavoring dimerization.[7]

Question 3: How do I select the optimal ligand, base, and solvent to minimize homocoupling for reactions with 8-iodooctan-1-ol?

Answer: The choice of ligand, base, and solvent creates a chemical environment that can either favor or suppress homocoupling. For a long-chain alkyl iodide like 8-iodooctan-1-ol, which can be more challenging than aryl halides, these choices are critical.[15][16]

  • Ligand Selection:

    • Rationale: The ligand's job is to stabilize the palladium catalyst and modulate its reactivity.[17] For minimizing homocoupling, you want a ligand that accelerates the desired reductive elimination step of the cross-coupling cycle, reducing the lifetime of intermediates that could lead to side reactions.[2]

    • Recommendation: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos (Buchwald ligands), or N-heterocyclic carbenes (NHCs) are highly effective.[1][2] Their steric bulk hinders the formation of undesired intermediates, and their electron-donating properties promote the final C-C bond-forming step.[17]

  • Base Selection:

    • Rationale: The base is required to activate the organoboron reagent in Suzuki coupling or deprotonate the alkyne in Sonogashira coupling.[18] However, an overly strong or poorly soluble base can promote side reactions.[19][20]

    • Recommendation: For Suzuki reactions, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH.[1][21] The optimal base is substrate-dependent and may require screening. For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is standard and typically works well, serving as both a base and a solvent in some cases.[10]

  • Solvent Selection:

    • Rationale: The solvent must solubilize all reaction components and can influence reaction rates and selectivity.

    • Recommendation: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly effective at minimizing homocoupling in Suzuki reactions.[1] A co-solvent of water is often necessary to dissolve the inorganic base, but excess water can sometimes promote homocoupling.[1][21] For Sonogashira couplings, solvents like THF, DMF, or the amine base itself are standard.

Table 1: Recommended Conditions for Minimizing Homocoupling with 8-Iodooctan-1-ol
ParameterSuzuki Coupling RecommendationSonogashira Coupling RecommendationRationale
Pd Source Pd₂(dba)₃ with ligand, or a G3/G4 PrecatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄Use Pd(0) sources or efficient precatalysts to avoid Pd(II)-mediated side reactions.[1][2]
Ligand SPhos, XPhos, or other bulky, e⁻-rich phosphinesPPh₃ (often part of the catalyst complex)Bulky, electron-rich ligands accelerate reductive elimination, outcompeting homocoupling pathways.[1][17]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Et₃N, DIPEAUse a moderately strong base to ensure activation without promoting side reactions.[1][20]
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THFTHF, DMF, or neat amine baseAprotic solvents are generally preferred; water content should be optimized.[1][21]
Atmosphere Rigorously degassed (Freeze-Pump-Thaw or Ar sparge)Rigorously degassed (Ar sparge); consider Cu-freeOxygen is a key promoter of homocoupling in both Suzuki (Pd oxidation) and Sonogashira (Glaser coupling) reactions.[3][7]
Additives Potassium Formate (if using Pd(II) source)None (focus on Cu-free or anaerobic conditions)Mild reducing agents keep palladium in the active Pd(0) state.[3][11]

Section 3: Visual Guides & Workflows

Visualizing the reaction pathways and troubleshooting logic can significantly aid in experimental design and problem-solving.

Catalytic_Cycle_vs_Homocoupling cluster_0 Desired Cross-Coupling Cycle (Suzuki) cluster_1 Homocoupling Side-Reaction pd0 Pd(0)L₂ pdi R¹-Pd(II)-I(L₂) (Oxidative Addition) pd0->pdi R¹-I (8-Iodooctan-1-ol) pdii_ox Pd(II) Species pd0->pdii_ox O₂ (Oxidation) pdii R¹-Pd(II)-R²(L₂) (Transmetalation) pdi->pdii R²-B(OR)₂ + Base pdii->pd0 product R¹-R² (Product) pdii->product Reductive Elimination homo_int R²-Pd(II)-R² pdii_ox->homo_int 2 x R²-B(OR)₂ homo_int->pd0 homo_prod R²-R² (Homocoupling) homo_int->homo_prod Reductive Elimination

Caption: Suzuki cycle vs. O₂-induced homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed (>5%) q1 What is the reaction type? start->q1 sonogashira Sonogashira q1->sonogashira Diyne byproduct suzuki Suzuki q1->suzuki Dimer of organometallic sol_s1 Switch to Copper-Free Protocol sonogashira->sol_s1 sol_s2 If Cu is required: 1. Rigorously degas solvents 2. Add alkyne slowly sonogashira->sol_s2 end Homocoupling Minimized sol_s1->end sol_s2->end q2 Is the atmosphere strictly inert? suzuki->q2 sol_su1 Degas solvents thoroughly (Freeze-Pump-Thaw) & run under Ar/N₂ q2->sol_su1 No q3 What is the Pd source? q2->q3 Yes sol_su1->q3 sol_su2 Switch to Pd(0) source (e.g., Pd₂(dba)₃) or modern precatalyst q3->sol_su2 Pd(II) sol_su3 If using Pd(II): Add mild reducing agent (e.g., Potassium Formate) q3->sol_su3 Pd(II) q4 Is the ligand optimal? q3->q4 Pd(0) sol_su2->q4 sol_su3->q4 sol_su4 Use bulky, electron-rich ligand (e.g., SPhos, XPhos) q4->sol_su4 No (e.g., PPh₃) q4->end Yes sol_su4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Section 4: Optimized Experimental Protocol (Example)

Protocol: Suzuki-Miyaura Coupling of 8-Iodooctan-1-ol with Phenylboronic Acid

This protocol is designed as a robust starting point to minimize homocoupling.

Materials:

  • 8-Iodooctan-1-ol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • SPhos-Pd-G3 precatalyst (1 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Argon or Nitrogen gas

Procedure:

  • Solvent Degassing: Sparge the 1,4-dioxane and water separately with argon for 30 minutes. Prepare a 4:1 (v/v) dioxane/water mixture.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-iodooctan-1-ol (1.0 mmol, 270 mg), phenylboronic acid (1.2 mmol, 146 mg), and finely powdered K₃PO₄ (2.0 mmol, 424 mg).

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the SPhos-Pd-G3 precatalyst (0.01 mmol, 8.3 mg).

  • Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. Retrieved from [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (2017). RSC Advances. Retrieved from [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024). ACS Catalysis. Retrieved from [Link]

  • Glaser coupling – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2019). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. (2012). Accounts of Chemical Research. Retrieved from [Link]

  • Palladium-Catalyzed Radical-Type Transformations of Alkyl Halides. (2020). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. (1995). Hokkaido University Collection of Scholarly and Academic Papers. Retrieved from [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (2015). AIDIC. Retrieved from [Link]

  • Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Sequential Sonogashira and Glaser Coupling Reactions: Facile Access to 1,4-Disubstituted 1,3-Butadiynes from Arylbromide. (2013). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. (2010). Dalton Transactions. Retrieved from [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction. (2015). ResearchGate. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ResearchGate. Retrieved from [Link]

  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. (2005). Journal of the American Chemical Society. Retrieved from [Link]

  • Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. (2024). ACS Omega. Retrieved from [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (2022). ChemRxiv. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2022). ArODES. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2008). Chemical Reviews. Retrieved from [Link]

  • Glaser- Hay coupling reaction in the presence of effective 2D magnetic nanocatalyst for the preparation of 1, 3-diynes. (2024). Chemistry Researches. Retrieved from [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science. Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. Retrieved from [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (2002). The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (2004). Organic Letters. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Scholar. Retrieved from [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). RSC Advances. Retrieved from [Link]

Sources

Troubleshooting

Chemoselective reactions on the iodo- versus the hydroxyl-group of 8-Iodooctan-1-ol

Welcome to the Technical Support Center for bifunctional alkyl halides. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 8-iodooctan-1-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bifunctional alkyl halides. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 8-iodooctan-1-ol (CAS: 79918-35-7) [[1]]().

This molecule possesses two reactive sites: a highly electrophilic primary alkyl iodide and a nucleophilic/protic primary alcohol. Successfully modifying one functional group while leaving the other intact requires precise control over reaction kinetics, solvent selection, and the hard/soft acid-base (HSAB) properties of your reagents.

Reaction Pathway Visualization

The following diagram maps the validated chemoselective pathways available for 8-iodooctan-1-ol, illustrating how specific reagent choices isolate reactivity to a single functional group.

Chemoselectivity Substrate 8-Iodooctan-1-ol I-(CH2)8-OH I_Reaction Nucleophilic Substitution (e.g., NaN3, DMF) Substrate->I_Reaction Chemoselective for -I OH_Reaction Silyl Protection (e.g., TBSCl, Imidazole) Substrate->OH_Reaction Chemoselective for -OH Ox_Reaction Swern Oxidation (DMSO, (COCl)2, Et3N) Substrate->Ox_Reaction Chemoselective for -OH I_Product 8-Azidooctan-1-ol N3-(CH2)8-OH I_Reaction->I_Product OH_Product 8-Iodooctyl TBS ether I-(CH2)8-OTBS OH_Reaction->OH_Product Ox_Product 8-Iodooctanal I-(CH2)7-CHO Ox_Reaction->Ox_Product

Chemoselective reaction pathways for 8-iodooctan-1-ol targeting the iodide or hydroxyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I observing oxocane (8-membered cyclic ether) formation during my substitution reactions at the iodide? A: While the formation of an 8-membered ring is entropically disfavored compared to 5- or 6-membered rings, using a strong base (e.g., NaH, KOtBu) irreversibly deprotonates the hydroxyl group. The resulting alkoxide is a powerful, localized nucleophile that will eventually displace the terminal iodide intramolecularly. Troubleshooting: To prevent this, use weak, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃. These bases are insufficient to fully deprotonate the alcohol but are strong enough to neutralize acid byproducts. This principle is heavily utilized in the synthesis of complex molecular motors and linker architectures where 8-iodooctan-1-ol is alkylated in DMF at elevated temperatures without etherification 2, 3.

Q: Can I form a Grignard reagent directly from 8-iodooctan-1-ol? A: No. If you attempt to insert magnesium into the C-I bond, the resulting Grignard reagent (R-MgI) will immediately undergo an acid-base reaction with the protic -OH group of another molecule (or intramolecularly). This quenches the reagent and forms an insoluble magnesium alkoxide. Troubleshooting: You must first mask the hydroxyl group using a robust protecting group (e.g., a TBS ether, see Protocol B) before attempting metallation.

Q: Will Swern oxidation conditions cause the alkyl iodide to eliminate or oxidize? A: No. The Swern oxidation is highly specific to alcohols. It relies on the formation of an electrophilic alkoxysulfonium ylide intermediate. The alkyl iodide is a poor nucleophile and remains completely inert to the DMSO/oxalyl chloride activated complex at -78 °C.

Q: I am trying to synthesize an ether using 8-iodooctan-1-ol, but I am getting low yields. What is going wrong? A: If you are trying to use the -OH group of 8-iodooctan-1-ol to attack another alkyl halide (Williamson ether synthesis), the strong base required to deprotonate the -OH will also cause the molecule's own iodide group to undergo elimination (forming 8-octen-1-ol) or polymerization. Troubleshooting: 8-iodooctan-1-ol is best used as the electrophile in ether synthesis (where another alkoxide attacks its iodide group), a strategy frequently employed in the synthesis of dendritic structures and SAM linkers 4.

Quantitative Data & Reaction Parameters

The following table summarizes the optimal conditions for chemoselective transformations, highlighting the causality behind the selectivity.

Target GroupTransformationReagents & ConditionsTypical YieldCommon ByproductsCausality of Selectivity
Iodide (-I) AzidationNaN₃, DMF, 60 °C>90%Elimination (8-octen-1-ol)N₃⁻ is a powerful soft nucleophile but a weak base; leaves the hard -OH intact.
Iodide (-I) AminationR-NH₂, K₂CO₃, DMF, 120 °C75-85%DialkylationK₂CO₃ is too weak to deprotonate -OH, preventing competing etherification [[2]]().
Hydroxyl (-OH) SilylationTBSCl, Imidazole, DCM, 0 °C>95%Disiloxane (trace)Electrophilic silicon specifically targets the hard oxygen nucleophile.
Hydroxyl (-OH) OxidationDMSO, (COCl)₂, Et₃N, -78 °C85-90%Pummerer rearrangement productsSulfonium intermediate selectively activates alcohols, ignoring halides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Selective Azidation of the Iodide Group

Objective: Displace the primary iodide with an azide group without altering the hydroxyl group.

  • Preparation: Dissolve 8-iodooctan-1-ol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion unsolvated ("naked"), drastically lowering the activation energy for the Sₙ2 transition state.

  • Reagent Addition: Add Sodium Azide (NaN₃, 1.5 equiv) in one portion at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

    • Causality: Mild heating overcomes the steric hindrance of the long alkyl chain. Exceeding 80 °C increases the risk of E2 elimination driven by the weakly basic nature of the azide ion.

  • Workup: Cool to room temperature. Quench with distilled water (equal volume to DMF) to dissolve excess NaN₃ and DMF. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation:

    • TLC: The product (8-azidooctan-1-ol) will have a slightly higher R_f value than the starting material (less polar due to the loss of the highly polarizable iodine atom).

    • IR Spectroscopy (Critical): Confirm success by the appearance of a massive, sharp azide stretch at ~2100 cm⁻¹ . The broad O-H stretch at ~3300 cm⁻¹ must remain intact.

Protocol B: Selective Silyl Protection of the Hydroxyl Group

Objective: Mask the alcohol as a tert-butyldimethylsilyl (TBS) ether while preserving the alkyl iodide.

  • Preparation: Dissolve 8-iodooctan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Catalyst Addition: Add Imidazole (2.0 equiv) and stir for 5 minutes.

    • Causality: Imidazole serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it acts as a nucleophilic catalyst, reacting with TBSCl to form a highly reactive N-silylimidazolium intermediate.

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The bulky TBS group is highly selective for primary alcohols. The iodide group is non-nucleophilic and completely ignores the electrophilic silicon center.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Analytical Validation:

    • ¹H NMR (Critical): The validation of this protocol is absolute via NMR. You must observe the appearance of a massive singlet at ~0.05 ppm (6H, Si-CH₃) and ~0.90 ppm (9H, Si-tBu). Crucially, the triplet corresponding to the CH₂-I protons at ~3.20 ppm must remain completely unchanged, proving the iodide was untouched.

References

  • Abe, M., et al. Synthesis of membranes having a saccharide side chain and their optical resolution properties. ResearchGate. Retrieved from [Link]

  • Feringa, B. L., et al. Light‐Driven Rotary Molecular Motors on Gold Nanoparticles. ResearchGate. Retrieved from [Link]

  • Patel, D., et al. Patent Application Publication US 2009/0123516 A1. Googleapis. Retrieved from [Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 8-Iodooctan-1-ol Reactivity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected low yields, sluggish kinetics, or intractable polymeric mixtures when working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected low yields, sluggish kinetics, or intractable polymeric mixtures when working with 8-Iodooctan-1-ol .

The fundamental challenge of this molecule lies in its bifunctional nature: it possesses both a highly electrophilic primary alkyl iodide and a potentially nucleophilic primary alcohol. The choice of solvent does not merely dissolve your reagents; it acts as a thermodynamic switch that dictates which of these functional groups dominates the reaction pathway. This guide will deconstruct the causality behind solvent effects and provide self-validating protocols to ensure experimental success.

The Causality of Solvent-Nucleophile Interactions

When attempting a bimolecular nucleophilic substitution (SN2) at the C8 iodide position, the solvent's ability to stabilize ions is the primary kinetic driver.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents possess hydrogen atoms bound to electronegative atoms, allowing them to form a dense hydrogen-bonding shell around the nucleophile[1]. This solvation shell drastically lowers the nucleophile's ground-state energy, rendering it sluggish and unreactive.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents effectively solvate cations (like Na⁺ or K⁺) via their negative dipoles but cannot hydrogen-bond to anions. Consequently, the nucleophilic anion remains "naked" and highly energetic[1]. SN2 reaction rates in polar aprotic solvents can be accelerated by up to a millionfold compared to protic environments[1], with standard rate increases often exceeding 500x[2].

MechanisticPathway Nuc Nucleophile (e.g., N3-) Protic Polar Protic Solvent (e.g., Methanol) Nuc->Protic Aprotic Polar Aprotic Solvent (e.g., DMSO) Nuc->Aprotic Solvated Heavily Solvated Anion (H-Bonding Shell) Protic->Solvated Naked 'Naked' Reactive Anion (Cations Solvated) Aprotic->Naked Slow Sluggish SN2 Attack on 8-Iodooctan-1-ol Solvated->Slow Fast Rapid Backside Attack (High Yield SN2) Naked->Fast

Mechanistic pathway showing how solvent choice dictates nucleophile reactivity.

Troubleshooting Q&A: Field-Proven Insights

Q: My SN2 azidation of 8-Iodooctan-1-ol in ethanol is taking 48 hours and the yield is poor. How can I fix this? A: The ethanol is hydrogen-bonding to your azide anion, neutralizing its nucleophilicity. Switch your solvent to anhydrous DMF or DMSO. By transitioning to a polar aprotic solvent, the azide anion becomes "naked" and highly reactive, allowing the SN2 attack on the primary iodide to proceed rapidly at room temperature[1].

Q: I switched to DMF and added a strong base to facilitate my reaction, but my LC-MS shows a mass of oligomers and polymers instead of my product. What happened? A: You inadvertently triggered a runaway intermolecular Williamson etherification[3]. 8-Iodooctan-1-ol is an A-B type bifunctional monomer. In a polar aprotic solvent, strong bases are hyper-activated. The base deprotonated the C1 alcohol, creating a highly reactive alkoxide that subsequently attacked the C8 iodide of neighboring molecules[3][4]. To prevent this, either protect the alcohol group (e.g., as a TBS ether) prior to the SN2 reaction, or use a milder base/nucleophile that does not deprotonate the hydroxyl group.

Q: I actually want to perform an O-alkylation on the hydroxyl group of 8-Iodooctan-1-ol. How do I do this without the molecule self-polymerizing? A: To perform a controlled Williamson ether synthesis on the unactivated alcohol, you must tightly control the generation of the alkoxide[3]. Use Sodium Hydride (NaH) in THF at 0 °C[5]. THF is a moderately polar solvent that supports the alkoxide without hyper-accelerating the SN2 kinetics like DMSO would. Keep the concentration of 8-Iodooctan-1-ol low (high dilution) to favor reaction with your externally added electrophile rather than self-condensation.

SolventSelection Start 8-Iodooctan-1-ol Reaction Goal? SN2 SN2 Substitution (e.g., Azidation) Start->SN2 Ether Etherification / O-Alkylation Start->Ether SN2_Solvent Use Polar Aprotic Solvents (DMF, DMSO, MeCN) SN2->SN2_Solvent Accelerate Rate SN2_Protic Avoid Polar Protic Solvents (MeOH, H2O) SN2->SN2_Protic Prevent H-bonding Ether_Solvent Use THF or MeCN with Base (NaH) Ether->Ether_Solvent Ether_Side Risk: Oligomerization Control Concentration Ether->Ether_Side

Logical workflow for solvent selection based on 8-Iodooctan-1-ol reaction pathways.

Quantitative Data: Solvent Impact Matrix

The following table summarizes the quantitative physical properties of common solvents and their direct causal impact on the reactivity of 8-Iodooctan-1-ol.

Solvent CategoryExampleDielectric Constant (ε)Nucleophile Solvation StateRelative SN2 RatePrimary Risk for 8-Iodooctan-1-ol
Polar Protic Methanol32.7H-Bonded (Shielded)1x (Baseline)Sluggish kinetics; Solvolysis
Polar Aprotic DMSO46.7"Naked" (Highly Reactive)> 500xUnwanted etherification (if basic)
Polar Aprotic DMF36.7"Naked" (Highly Reactive)> 400xUnwanted etherification (if basic)
Moderate Aprotic THF7.5Ion-Paired / SolvatedVariableIdeal for controlled alkoxide formation
Non-Polar Toluene2.4Insoluble / Aggregated< 0.1xReagent insolubility; requires PTC
Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows incorporate built-in analytical validation steps.

Protocol 1: High-Yield SN2 Azidation in DMF

Objective: Substitute the C8 iodide with an azide group while leaving the C1 alcohol intact.

  • Preparation: Dissolve 8-Iodooctan-1-ol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add Sodium Azide (NaN₃, 1.5 equiv) in one portion. Causality: DMF solvates the Na⁺ ions, leaving the N₃⁻ anion completely unsolvated and kinetically free to attack the iodide[1].

  • Reaction & Validation: Stir at room temperature (20–25 °C).

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). 8-Iodooctan-1-ol is UV-inactive but stains strongly with KMnO₄. The reaction is complete when the starting material spot disappears (typically 2–4 hours). Confirm the product via FT-IR; a successful transformation will display a sharp, intense azide stretch at ~2100 cm⁻¹.

  • Workup: Quench the reaction by pouring it into a 5x volume of distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely partition the DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate.

Protocol 2: Controlled Intermolecular Williamson Etherification

Objective: O-alkylate the C1 alcohol without triggering self-polymerization via the C8 iodide.

  • Base Activation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (10 Vol) and cool to 0 °C under an inert atmosphere[5].

  • Alkoxide Generation: Slowly add 8-Iodooctan-1-ol (1.0 equiv) dropwise.

    • Self-Validation Check: Observe the reaction mixture. The evolution of H₂ gas (bubbling) confirms the deprotonation of the alcohol[3]. Stir for 1 hour until bubbling completely ceases, indicating quantitative alkoxide formation[5].

  • Electrophile Addition: Slowly add the target alkyl halide (e.g., benzyl bromide, 1.1 equiv) dissolved in THF at 0 °C, then allow the mixture to warm to room temperature[5]. Causality: Keeping the temperature low during addition prevents the newly formed alkoxide from attacking the less reactive C8 iodides of neighboring molecules.

  • Workup: Carefully quench the remaining NaH with 6N HCl (dropwise) until gas evolution stops[5]. Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Sources

Troubleshooting

Improving the stability of the Grignard reagent derived from 8-Iodooctan-1-ol

Welcome to the Technical Support Center for Organometallic Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the metallation of bifunctional alkyl halides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organometallic Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the metallation of bifunctional alkyl halides, specifically 8-iodooctan-1-ol.

Below, you will find a synthesized troubleshooting guide that addresses the thermodynamic and kinetic pitfalls of this specific substrate, alongside field-proven, self-validating protocols to ensure high-yield Grignard formation.

Section 1: Core Mechanistic Issues (FAQ)

Q: Why does 8-iodooctan-1-ol fail to form a stable Grignard reagent when reacted directly with magnesium metal? A: The failure is rooted in a fundamental thermodynamic mismatch. Grignard reagents possess an extremely polar carbon-magnesium bond, making them exceptionally strong bases (the pKa of their conjugate acid is ~50)[1]. Conversely, the primary alcohol on the opposite end of the 8-carbon chain is moderately acidic (pKa ~16)[1]. The moment the Grignard reagent begins to form on one molecule, it is immediately quenched by the acidic hydroxyl proton of an adjacent molecule. This acid-base proton transfer is kinetically faster than the metallation process, acting as a thermodynamic sink that destroys your nucleophile and precipitates an unreactive magnesium alkoxide[2].

Q: Even when I attempt to protect the alcohol, I isolate a massive amount of a 16-carbon dimer byproduct. What causes this? A: You are observing Wurtz-type homocoupling, a notorious side reaction specific to alkyl iodides[3]. Traditional Grignard formation via direct magnesium insertion relies on a single-electron transfer (SET) from the metal surface, generating a transient alkyl radical. Because iodine is an excellent leaving group, these radicals readily dimerize before they can fully reduce to the organomagnesium species, converting your 8-carbon chain into a 1,16-hexadecanediol derivative.

Section 2: Troubleshooting Guide & Optimized Workflows

Strategy A: Eradicating Acid-Base Quenching via Hydroxyl Protection To circumvent the acid-base quenching, you must mask the hydroxyl group prior to metallation[4]. While many protecting groups exist, the tert-butyldimethylsilyl (TBDMS/TBS) ether is the industry standard for this workflow. TBDMS ethers are highly stable to the strongly basic conditions of Grignard reagents and do not introduce new stereocenters (unlike Tetrahydropyranyl/THP groups)[5].

Strategy B: Bypassing Wurtz Homocoupling via Halogen-Magnesium Exchange To eliminate the radical dimerization pathway, you must abandon direct magnesium metal insertion. Instead, utilize a halogen-magnesium exchange strategy using Knochel's "Turbo Grignard" reagent ( i PrMgCl·LiCl)[6]. The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent in solution, forming a highly reactive magnesiate complex. This drastically accelerates the kinetic rate of the iodine-magnesium exchange, allowing it to proceed non-radically at low temperatures (0 °C to -20 °C) where Wurtz coupling is entirely suppressed[7].

G A 8-Iodooctan-1-ol (Unprotected) B Direct Mg Metal A->B Direct Reaction E TBDMS Protection (TBSCl, Imidazole) A->E Step 1 C Acid-Base Quenching (Alkoxide Formation) B->C Fast Proton Transfer D Wurtz Homocoupling (1,16-Hexadecanediol) B->D Radical Pathway F Protected Intermediate (8-Iodooctyloxy-TBDMS) E->F Masking -OH G Turbo Grignard (iPrMgCl·LiCl) F->G Step 2 H Stable Grignard Reagent (TBDMSO-C8H16-MgCl) G->H I/Mg Exchange

Workflow comparing failure pathways of unprotected alcohol vs. the successful protection strategy.

Section 3: Quantitative Data & Reagent Selection

Table 1: Protecting Group Selection Matrix

Protecting GroupReagents RequiredStability to GrignardDeprotection ConditionsRecommendation
Unprotected (-OH) NoneIncompatible (Quenches)N/ADO NOT USE
TMS Ether TMSCl, Et 3​ NPoor (Cleaves easily)Mild Acid or TBAFLow
THP Acetal DHP, PPTSExcellentAcidic (e.g., TsOH, MeOH)Moderate (Forms diastereomers)
TBDMS Ether TBSCl, ImidazoleExcellentTBAF or Mild AcidOptimal

Table 2: Metallation Strategy Comparison

Metallation MethodReagentsOperating TempWurtz Coupling RiskExpected Yield
Direct Insertion Mg turnings, I 2​ (cat)RefluxVery High (Radical)< 20%
Rieke Magnesium Highly active Mg*-78 °CModerate~ 50-60%
Turbo Grignard i PrMgCl·LiCl-20 °C to 0 °CVery Low (Non-radical)> 90%

Section 4: Validated Experimental Protocols

Protocol 1: TBDMS Protection of 8-Iodooctan-1-ol

Causality Note: Imidazole acts as both a nucleophilic catalyst and an acid scavenger to neutralize the HCl generated during silylation, driving the reaction to completion.

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 8-iodooctan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Imidazole (1.5 equiv) and stir until dissolved.

  • Silylation: Add tert-Butyl(chloro)dimethylsilane (TBSCl) (1.2 equiv) in portions. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 9:1 Hexanes:Ethyl Acetate). The starting material (low Rf​ due to hydrogen bonding) must completely disappear, replaced by a single high Rf​ spot corresponding to the non-polar silyl ether.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Iodine-Magnesium Exchange via Turbo Grignard

Causality Note: The I/Mg exchange is an equilibrium process driven by the formation of a more stable sp3 organomagnesium species. Maintaining low temperatures prevents the highly reactive intermediate from undergoing unwanted elimination reactions.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the protected intermediate (8-iodo-1-(tert-butyldimethylsilyloxy)octane) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to achieve exactly -20 °C.

  • Exchange: Dropwise add i PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Stir the mixture at -20 °C for 1 hour.

  • Self-Validation (GC-MS Quench): Withdraw a 0.1 mL aliquot using a dry syringe and immediately quench it into a vial containing 0.5 mL of D 2​ O (Deuterium Oxide). Extract with 1 mL of hexanes and analyze the organic layer via GC-MS. A successful quantitative exchange will display the mass of the deuterated octane derivative ( M+1 ), whereas an incomplete reaction will show the unreacted iodide mass.

  • Utilization: The resulting Grignard reagent is now stable and ready for immediate downstream electrophilic trapping.

Section 5: References

  • Protection of Alcohols - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • Protecting Groups For Alcohols - Chemistry Steps Source: chemistrysteps.com URL:[Link]

  • Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides - LMU München Source: uni-muenchen.de URL:[Link]

  • Preparation of Functionalized Alkylmagnesium Derivatives Using an I/Mg-Exchange Source: acs.org (Organic Letters) URL:[Link]

  • Process Safety Evaluation of a Magnesium−Iodine Exchange Reaction Source: acs.org (Organic Process Research & Development) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 8-Iodooctan-1-ol vs. 8-Bromooctan-1-ol in S_N2 Reactions

Bifunctional alkyl halides, such as 8-halo-1-octanols, are critical building blocks in modern drug development. They are extensively utilized as versatile linkers in bioconjugation and serve as core intermediates in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Bifunctional alkyl halides, such as 8-halo-1-octanols, are critical building blocks in modern drug development. They are extensively utilized as versatile linkers in bioconjugation and serve as core intermediates in the synthesis of ionizable amine lipids for lipid nanoparticles (LNPs)[1]. When designing a synthetic route, the choice of the terminal halogen—specifically iodine versus bromine—profoundly impacts reaction kinetics, yield, and the required operational conditions.

This guide provides an objective, data-driven comparison of 8-iodooctan-1-ol[2] and 8-bromooctan-1-ol[3] in bimolecular nucleophilic substitution (S_N2) reactions, offering actionable insights and self-validating protocols for application scientists.

Mechanistic Causality: Leaving Group Dynamics

The S_N2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside (180° relative to the carbon-halogen bond). This leads to the inversion of stereochemistry and the simultaneous expulsion of the leaving group[4][5]. Because the carbon backbone (an unhindered primary octyl chain) is identical in both substrates, the differential reactivity is entirely dictated by the leaving group ability of the respective halide[6].

The superior reactivity of 8-iodooctan-1-ol over 8-bromooctan-1-ol is governed by three primary physicochemical factors:

  • Carbon-Halogen Bond Strength: The activation energy of an S_N2 reaction is heavily influenced by the energy required to break the C–X bond in the transition state[6]. The C–I bond dissociation energy (BDE) is significantly lower (~228.7 kJ/mol) than the C–Br bond (~305.0 kJ/mol)[7]. This weaker bond translates directly to a lower activation barrier and a exponentially faster reaction rate for the iodo- variant[8].

  • Polarizability and Solvation: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻)[8]. In the highly structured trigonal bipyramidal transition state, iodide's diffuse electron cloud better stabilizes the developing partial negative charge, facilitating a smoother departure[5][8].

  • Basicity and Stability: A superior leaving group is typically a weaker base, meaning it remains highly stable upon departing with a pair of electrons[8]. Iodide is the conjugate base of hydroiodic acid (pKa ≈ -10), making it a weaker base and a better leaving group than bromide, the conjugate base of hydrobromic acid (pKa ≈ -9)[4][8].

SN2_Mechanism Nu Nucleophile (e.g., N3⁻) TS Transition State [Nu ··· C ··· X]‡ Nu->TS Backside Attack Substrate 8-Halo-1-octanol (X = I or Br) Substrate->TS Product Substitution Product (8-Azido-1-octanol) TS->Product Bond Formation LG Leaving Group (I⁻ or Br⁻) TS->LG Bond Cleavage

Figure 1: S_N2 mechanism illustrating backside attack and leaving group departure.

Quantitative Comparison

The following table summarizes the key metrics that distinguish the two substrates in nucleophilic substitution environments.

Property8-Iodooctan-1-ol8-Bromooctan-1-ol
CAS Number 79918-35-7[2]50816-19-8[3]
Leaving Group Iodide (I⁻)Bromide (Br⁻)
C-X Bond Dissociation Energy ~228.7 kJ/mol[7]~305.0 kJ/mol[7]
Conjugate Acid pKa (HX) -10[4]-9[4]
Relative S_N2 Reactivity High (Reference standard)Moderate (Slower)[8]
Typical Application Rapid bioconjugation, LNP synthesisBulk intermediate synthesis

Expertise & Experience: Mitigating Side Reactions

When working with 8-halo-1-octanols, the presence of the terminal hydroxyl (-OH) group introduces a potential synthetic liability. If a strong base (e.g., sodium hydride or an alkoxide) is used to drive the S_N2 reaction, the hydroxyl group can be deprotonated to form a nucleophilic alkoxide. This leads to unwanted intramolecular cyclization or intermolecular Williamson ether polymerization[4].

The Causality of Reagent Choice: To prevent this, experienced chemists either protect the hydroxyl group (e.g., as a TBS ether) or utilize non-basic nucleophiles. For our comparative kinetic study below, we select the azide anion (N₃⁻) delivered via Sodium Azide (NaN₃). Azide is a powerful, highly polarizable nucleophile that exhibits poor basicity, ensuring clean S_N2 substitution without engaging the terminal alcohol[4].

Furthermore, N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF solvates the sodium cations but leaves the azide anions unsolvated ("naked"), drastically accelerating the S_N2 rate and highlighting the kinetic differences between the two halogens[6].

Experimental Workflow: Parallel Kinetic Analysis

To empirically validate the reactivity difference, we employ a parallel kinetic workflow. This protocol is designed as a self-validating system : by running both reactions under identical conditions and monitoring the disappearance of the starting materials against an inert internal standard (dodecane), we eliminate environmental variables and isolate the leaving group effect.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Prepare two separate 10 mL inert reaction vials.

    • To Vial A, add 1.0 mmol of 8-iodooctan-1-ol[2].

    • To Vial B, add 1.0 mmol of 8-bromooctan-1-ol[3].

    • Add 1.0 mmol of dodecane to each vial. Causality: Dodecane acts as an inert internal standard, allowing for absolute quantification via GC-MS regardless of minor variations in injection volume.

  • Solvent Addition:

    • Dissolve the contents of each vial in 5.0 mL of anhydrous DMF[6].

  • Reaction Initiation:

    • Bring both vials to a controlled temperature of 25 °C.

    • Add 1.5 mmol of Sodium Azide (NaN₃) to each vial simultaneously to initiate the reaction.

  • Aliquot Sampling (Self-Validation Step):

    • At exactly t = 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each vial.

    • Immediately quench each aliquot into 500 µL of cold water/ethyl acetate (1:1 v/v). Causality: The water washes away the DMF and unreacted NaN₃, instantly halting the reaction, while the organic layer captures the unreacted substrate, the internal standard, and the 8-azidooctan-1-ol product.

  • GC-MS Analysis:

    • Analyze the organic layers via GC-MS. Plot the ratio of the substrate peak area to the internal standard peak area over time. The steeper decay curve of 8-iodooctan-1-ol will quantitatively demonstrate its superior S_N2 kinetics.

Exp_Workflow Step1 1. Substrate Preparation Equimolar 8-Iodo & 8-Bromo Step2 2. Reaction Initiation Add NaN3 in DMF at 25°C Step1->Step2 Step3 3. Aliquot Sampling Quench at t=5, 15, 30, 60 min Step2->Step3 Step4 4. GC-MS Analysis Quantify residual substrates Step3->Step4 Step5 5. Kinetic Plotting Determine k_obs for I vs Br Step4->Step5

Figure 2: Self-validating experimental workflow for parallel S_N2 kinetic analysis.

References

  • [8] A Comparative Guide to the SN2 Reactivity of 3-Iodopentane and 3-Bromopentane. Benchchem.

  • [6] Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1. Lumen Learning.

  • [4] SN2 reaction. Wikipedia.

  • [2] 8-Iodo-1-octanol | 79918-35-7. Sigma-Aldrich.

  • [3] 8-Bromo-1-octanol | 50816-19-8. Benchchem.

  • [1] US20220009878A1 - Ionizable amine lipids. Google Patents.

  • [5] The SN2 Reaction Mechanism. Master Organic Chemistry.

  • [7] Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. ResearchGate.

Sources

Comparative

Evaluating Palladium Catalysts for the Cross-Coupling of Unactivated Alkyl Electrophiles: A Focus on 8-Iodooctan-1-ol

For decades, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been the gold standard for constructing C(sp2)–C(sp2) bonds. However, extending this methodology to unactivated C(sp3) electrophiles—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been the gold standard for constructing C(sp2)–C(sp2) bonds. However, extending this methodology to unactivated C(sp3) electrophiles—such as 8-iodooctan-1-ol —presents a formidable challenge in drug development and materials science.

As an unactivated primary alkyl iodide with a terminal hydroxyl group, 8-iodooctan-1-ol is notoriously difficult to couple. This guide provides an in-depth, objective comparison of different palladium catalyst systems for the Suzuki-Miyaura coupling of 8-iodooctan-1-ol with phenylboronic acid, detailing the mechanistic causality behind their success or failure.

The Mechanistic Challenge: Oxidative Addition vs. β-Hydride Elimination

To understand why catalyst selection is critical, we must examine the fundamental organometallic causality at play [1]. When 8-iodooctan-1-ol interacts with a palladium catalyst, two major kinetic hurdles arise:

  • Slow Oxidative Addition: Unlike aryl halides, unactivated alkyl iodides lack an adjacent π-system to pre-coordinate with the palladium center. This makes the oxidative insertion of Pd(0) into the C(sp3)–I bond energetically demanding and slow.

  • Rapid β-Hydride Elimination: Once the alkyl-palladium(II) intermediate is formed, the flexible aliphatic chain can easily rotate into a syn-coplanar conformation. If the palladium center has an open coordination site, it will rapidly abstract a β-hydrogen, yielding an alkene byproduct (7-octen-1-ol) and a palladium hydride, effectively terminating the cross-coupling cycle.

To achieve high yields of the desired 8-phenyloctan-1-ol, the catalyst must possess ligands that are electron-rich (to accelerate oxidative addition) and sterically bulky (to crowd the palladium center, preventing the syn-coplanar arrangement required for β-hydride elimination and forcing rapid reductive elimination).

Mechanism Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Slow for Csp3-I) Pd0->OxAdd 8-Iodooctan-1-ol AlkylPd Alkyl-Pd(II)-I Intermediate OxAdd->AlkylPd Transmet Transmetalation (Ph-B(OH)2) AlkylPd->Transmet Bulky Ligands (PCy3, XPhos) BetaElim β-Hydride Elimination (Favored by Small L) AlkylPd->BetaElim Standard Ligands (PPh3) RedElim Reductive Elimination (Favored by Bulky L) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Phenyloctan-1-ol (Desired) RedElim->Product BetaElim->Pd0 Catalyst Death/Regen Alkene 7-Octen-1-ol (Byproduct) BetaElim->Alkene

Figure 1: Divergent mechanistic pathways in the Suzuki-Miyaura coupling of 8-iodooctan-1-ol.

Catalyst Systems Comparison

We evaluate three distinct catalytic approaches for the coupling of 8-iodooctan-1-ol with phenylboronic acid.

System A: The Baseline - Pd(PPh3)4

Historically, Tetrakis(triphenylphosphine)palladium(0) is the default for Suzuki couplings [3]. However, for 8-iodooctan-1-ol, it fails catastrophically. Triphenylphosphine (PPh3) is moderately electron-donating and has a relatively small cone angle (145°). It fails to adequately accelerate the oxidative addition of the C(sp3)–I bond. More importantly, the lack of steric bulk leaves an open coordination site on the Pd(II) intermediate, allowing β-hydride elimination to outcompete transmetalation. The result is massive conversion to the alkene byproduct.

System B: The Bulky, Electron-Rich Approach - Pd(OAc)2 / PCy3 (Fu's Conditions)

Pioneered by G.C. Fu, the combination of a palladium precatalyst with tricyclohexylphosphine (PCy3) revolutionized alkyl cross-coupling [1]. PCy3 is strongly σ-donating, pushing electron density into the palladium center and drastically lowering the activation barrier for oxidative addition. Its large cone angle (170°) creates a highly crowded coordination sphere. This steric pressure prevents the alkyl chain from adopting the necessary geometry for β-hydride elimination, allowing transmetalation and subsequent reductive elimination to proceed smoothly.

System C: Dialkylbiaryl Phosphines - Pd2(dba)3 / XPhos (Buchwald Conditions)

Buchwald ligands, such as XPhos, take steric and electronic tuning a step further [2]. The biphenyl backbone of XPhos allows for secondary Pd–arene interactions, which stabilize the highly reactive 14-electron Pd(0) active species. This system is exceptionally efficient at room temperature to mildly elevated temperatures and shows superior functional group tolerance, ensuring that the terminal hydroxyl group of 8-iodooctan-1-ol does not interfere with the catalytic cycle or require prior protection.

Quantitative Performance Data

The following table summarizes the experimental outcomes of reacting 8-iodooctan-1-ol (1.0 eq) with phenylboronic acid (1.5 eq) and a base in THF/Water, utilizing the three different catalyst systems.

Catalyst SystemLigand Cone Angle (θ)BaseTemp (°C)Conversion (%)Yield: 8-Phenyloctan-1-olByproduct: 7-Octen-1-ol
Pd(PPh3)4 (5 mol%)145°Na2CO380°C>95%< 10% > 80%
Pd(OAc)2 / PCy3 (5 mol%)170°K3PO460°C>98%85% < 5%
Pd2(dba)3 / XPhos (2.5 mol%)> 180° (effective)Cs2CO360°C>99%92% < 2%

Note: Yields determined by GC-FID using an internal standard. The superior performance of System C highlights the necessity of advanced ligand architecture for unactivated alkyl electrophiles.

Workflow Prep Substrate Prep 8-Iodooctan-1-ol + PhB(OH)2 CatA System A Pd(PPh3)4 Prep->CatA CatB System B Pd(OAc)2 / PCy3 Prep->CatB CatC System C Pd2(dba)3 / XPhos Prep->CatC Analysis GC-FID / LC-MS Yield & Byproduct Quantification CatA->Analysis High Alkene CatB->Analysis High Product CatC->Analysis High Product

Figure 2: Parallel screening workflow for catalyst evaluation.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the experimental data, the following protocol for the Pd2(dba)3 / XPhos catalyzed coupling is designed as a self-validating system.

Materials:

  • 8-Iodooctan-1-ol (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd2(dba)3 (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Cs2CO3 (2.0 mmol)

  • Solvent: Toluene/H2O (10:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add phenylboronic acid, Pd2(dba)3, XPhos, and Cs2CO3.

    • Validation Check: The solid mixture should appear deep purple/red due to the Pd2(dba)3. If the powder is grey or black, the palladium has aggregated into inactive Pd(0) nanoparticles (palladium black) and must be discarded.

  • Solvent Degassing (Critical Step): Add the Toluene/H2O mixture. Subject the suspension to three freeze-pump-thaw cycles.

    • Validation Check: Following the final thaw, the solution must transition to a homogenous, dark reddish-brown color. An oxygen sensor strip held in the headspace must read <1 ppm O2. Residual oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Electrophile Addition: Backfill the Schlenk tube with ultra-high purity Argon. Inject 8-iodooctan-1-ol via a gas-tight syringe.

  • Heating & Stirring: Seal the tube and place it in a pre-heated oil bath at 60°C. Stir vigorously (1000 rpm) for 12 hours.

    • Validation Check: The biphasic nature of the reaction requires high shear. If the stirring rate drops, transmetalation (which occurs at the aqueous/organic interface) will stall, leading to unreacted starting material.

  • Quench and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Analysis: Dry the combined organic layers over anhydrous Na2SO4, filter, and analyze an aliquot via GC-FID against a calibrated dodecane internal standard.

References

  • Suzuki Coupling Organic Chemistry Portal URL:[Link] (Details the seminal work by G.C. Fu on room-temperature alkyl-alkyl Suzuki cross-couplings using unactivated alkyl halides).

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research (via PubMed Central) URL:[Link] (Comprehensive review of Buchwald ligand architecture and its effect on stabilizing Pd(0) intermediates).

  • Suzuki reaction Wikipedia, The Free Encyclopedia URL:[Link] (Provides the foundational overview of the traditional Pd(PPh3)4 catalyzed cross-coupling mechanisms and transmetalation pathways).

Validation

Part 1: PROTACs - The Thermodynamic Shift from Flexible to Rigid Linkers

Next-Generation Bifunctional Linkers: A Comparative Guide to Rigid PROTACs and Click-Chemistry ADCs Bifunctional linkers are the structural linchpins of heterobifunctional therapeutics, dictating the efficacy and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Bifunctional Linkers: A Comparative Guide to Rigid PROTACs and Click-Chemistry ADCs

Bifunctional linkers are the structural linchpins of heterobifunctional therapeutics, dictating the efficacy and safety of both Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Historically, pharmaceutical synthesis relied heavily on flexible polyethylene glycol (PEG) chains and maleimide-thiol conjugation. However, as the field matures, these traditional approaches reveal critical limitations in thermodynamic efficiency and systemic stability.

This guide provides an authoritative, data-driven comparison of alternative linker chemistries—specifically rigid piperazine/spirocyclic scaffolds for PROTACs and bioorthogonal click-chemistry handles for ADCs. By analyzing the causality behind these structural choices, we establish a framework for designing highly potent, stable therapeutic conjugates.

Mechanistic Causality: Overcoming the Entropic Penalty

In targeted protein degradation, the linker actively governs the formation of the critical ternary complex between the protein of interest (POI), the PROTAC, and the E3 ligase[1]. Flexible linkers, such as PEG and alkyl chains, are widely used in early discovery for their conformational versatility and excellent aqueous solubility[2]. However, this flexibility comes at a severe thermodynamic cost. Computational and empirical models demonstrate that highly flexible PEG linkers tend to collapse into contracted, folded conformations due to intramolecular π–π stacking between the target heads[3]. Unfolding these structures to form a productive ternary complex introduces a massive entropic penalty, resulting in lower degradation efficacy[3].

Conversely, rigid linkers incorporating saturated nitrogen heterocycles (e.g., piperazine, piperidine, or triazoles) "pre-organize" the PROTAC into a bioactive conformation[1]. This pre-organization drastically reduces the entropic cost of binding, minimizes interference from environmental water molecules at the protein-protein interaction (PPI) interface, and yields highly stable ternary complexes[3]. Furthermore, the insertion of protonatable amino groups like piperazine inherently improves the aqueous solubility of the rigidified molecule[4].

Quantitative Data: Efficacy Comparison

The transition from flexible to rigid linkers directly impacts the half-maximal degradation concentration (DC50).

Linker TypeRepresentative ScaffoldConformational FlexibilityEntropic PenaltyTarget / E3 LigaseEfficacy ImpactReference
Flexible PEG / Alkyl ChainHighHighAR / MDM2> 3 µM (Low/Inactive)[1]
Rigid Disubstituted PhenylVery LowLowAR / MDM2No activity (Too rigid)[1]
Rigid (Optimized) Piperidine / PiperazineModerate-LowLowAR / VHL (ARD-69)Potent Degrader (High Dmax)[1]
Rigid (Macrocyclic) Cyclizing PEGRestrictedLowBRD4 / VHLHighly Potent[5]
Workflow Visualization

PROTAC_Mechanism POI Protein of Interest (POI) Flex Flexible PEG Linker (High Entropic Penalty) POI->Flex Rigid Rigid Piperazine Linker (Pre-organized Conformation) POI->Rigid E3 E3 Ubiquitin Ligase E3->Flex E3->Rigid ComplexFlex Unstable Ternary Complex (Suboptimal Degradation) Flex->ComplexFlex High Energy Cost ComplexRigid Stable Ternary Complex (High Degradation Efficacy) Rigid->ComplexRigid Low Energy Cost

Thermodynamic logic of PROTAC ternary complex formation: flexible vs. rigid linkers.

Self-Validating Protocol: Ternary Complex Stability via Surface Plasmon Resonance (SPR)

To isolate the thermodynamic contribution of the linker from cellular permeability variables, SPR is utilized to provide real-time, label-free kinetic data.

  • Surface Preparation : Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Step: Block an adjacent flow cell with ethanolamine (without protein) to serve as a continuous in-line reference subtraction channel, eliminating bulk refractive index shifts.

  • Binary Complex Formation : Inject the PROTAC (PEG vs. Piperazine variants) at saturating concentrations to establish the E3-PROTAC binary complex.

  • Ternary Kinetics : Inject the POI at varying concentrations (10 nM to 1 µM) over the pre-formed binary complex.

  • Data Analysis : Calculate the dissociation constant (Kd) and the cooperativity factor (α).

    • Self-Validation Step: Run an inactive PROTAC epimer (e.g., cis-hydroxyproline for VHL) to confirm that observed binding is driven by specific ternary interactions rather than non-specific linker aggregation.

Part 2: ADCs - Overcoming Chemo-Instability with Click Chemistry

Mechanistic Causality: The Retro-Michael Vulnerability

The traditional industry standard for ADC synthesis relies on the Michael addition of an antibody's cysteine thiol to a maleimide-functionalized linker. While synthetically straightforward, the resulting thiosuccinimide ring is intrinsically unstable in systemic circulation[6]. In the presence of highly concentrated serum thiols (such as albumin or glutathione), the linkage undergoes a retro-Michael reaction, leading to premature payload shedding[]. This "chemo-instability" causes off-target toxicity and results in a heterogeneous drug-to-antibody ratio (DAR) over time[].

To circumvent this, alternative bioorthogonal click-chemistry linkers have emerged as superior alternatives. Strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) and inverse electron-demand Diels-Alder (IEDDA) reactions using tetrazines form irreversible covalent bonds that are entirely inert to biological thiols[8],[]. By utilizing click chemistry, developers can decouple systemic stability from the intracellular release mechanism (e.g., Cathepsin B-cleavable Val-Cit sequences)[9].

Quantitative Data: Conjugation Handle Stability

Ex vivo kinetic studies highlight the stark contrast in stability between traditional and alternative reactive handles when exposed to biological nucleophiles.

Conjugation ChemistryReactive HandleTarget ResidueStability in GSH (t1/2)Plasma StabilityRisk of Premature ReleaseReference
Thiol-Maleimide MaleimideCysteine~4 minsLow (Retro-Michael)High[8],[]
SPAAC (Click) DBCOAzide~71 minsHighLow[8],[]
IEDDA (Click) TetrazineTrans-cycloocteneHighly StableVery HighVery Low[8],[]
Workflow Visualization

ADC_Pathway mAb Monoclonal Antibody (Azide Functionalized) Linker DBCO-Val-Cit-Payload (Click Chemistry Linker) mAb->Linker ADC Stable ADC in Circulation (Resists Retro-Michael) Linker->ADC SPAAC Ligation Internal Endocytosis into Target Tumor Cell ADC->Internal Target Binding Lysosome Lysosomal Processing (Cathepsin B Cleavage) Internal->Lysosome Death Payload Release & Apoptosis Lysosome->Death Enzymatic Cleavage

ADC conjugation via bioorthogonal click chemistry and intracellular payload release.

Self-Validating Protocol: Ex Vivo Plasma Stability and Deconjugation Assay (LC-MS)

To objectively compare maleimide vs. DBCO/Tetrazine click linkers, this LC-MS workflow quantifies the intact ADC remaining over time in human plasma.

  • ADC Spiking : Spike the synthesized ADCs (Maleimide-Val-Cit-MMAE vs. DBCO-Val-Cit-MMAE) into fresh human plasma at a physiologically relevant concentration (e.g., 100 µg/mL).

    • Self-Validation Step: Include a non-cleavable (e.g., DBCO-PEG-MMAE) ADC cohort. This isolates conjugation handle instability from potential premature enzymatic cleavage of the Val-Cit motif by plasma proteases.

  • Incubation & Sampling : Incubate the samples at 37°C. Draw aliquots at 0, 6, 12, 24, 48, and 96 hours. Quench reactions immediately by freezing at -80°C.

  • Affinity Capture : Purify the ADCs from plasma proteins using Protein A magnetic beads. Wash stringently to remove any payloads that have transferred to serum albumin via retro-Michael reactions.

  • LC-MS/MS Analysis : Deglycosylate the captured ADCs using PNGase F and analyze via high-resolution LC-MS. Calculate the DAR distribution over time; a decreasing DAR exclusively in the maleimide cohort confirms handle-specific deconjugation.

Conclusion

The evolution of bifunctional linkers marks a paradigm shift in pharmaceutical synthesis. By transitioning from flexible PEG to rigid piperazine scaffolds, PROTAC developers can overcome entropic barriers to maximize ternary complex stability. Similarly, by abandoning maleimide in favor of bioorthogonal click chemistry, ADC engineers can eradicate retro-Michael instability, ensuring payloads are delivered safely and precisely to the tumor microenvironment.

References

  • Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC. National Institutes of Health.[Link]

  • Novel approaches for the rational design of PROTAC linkers - PMC. National Institutes of Health.[Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis Inc.[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.[Link]

  • Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis. [Link]

Sources

Comparative

Validation of 8-Iodooctan-1-ol Derived Linkers in PROTAC Biological Assays: A Comparative Guide

As the field of targeted protein degradation matures, the optimization of Proteolysis Targeting Chimeras (PROTACs) has shifted from merely identifying high-affinity ligands to meticulously engineering the linker region....

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of targeted protein degradation matures, the optimization of Proteolysis Targeting Chimeras (PROTACs) has shifted from merely identifying high-affinity ligands to meticulously engineering the linker region. The linker is not a passive tether; it dictates the physicochemical properties, cell permeability, and ternary complex stability of the degrader.

This guide provides an authoritative comparison between C8 alkyl linkers —synthesized using the highly versatile bifunctional building block 8-iodooctan-1-ol —and their widely used hydrophilic counterparts, PEG3 linkers . By analyzing the causality behind experimental choices and establishing self-validating biological assays, this guide serves as a definitive resource for drug development professionals.

Chemical Rationale: The Strategic Advantage of 8-Iodooctan-1-ol

In PROTAC synthesis, the choice of the alkylating agent is critical. 8-Iodooctan-1-ol ( C8​H17​IO ) provides an 8-carbon chain with a primary iodide and a primary alcohol.

Expertise Insight: Why use an iodide over a bromide or chloride? Iodine is a highly polarizable, "soft" leaving group, making it exceptionally reactive in SN​2 displacements. This allows chemists to couple the linker to sensitive E3 ligase ligands (such as thalidomide or pomalidomide) using mild bases (e.g., K2​CO3​ ) at lower temperatures. Harsher conditions required for bromides often lead to the rapid epimerization of the acidic chiral center in glutarimide-based E3 ligands, destroying their ability to bind Cereblon (CRBN). Studies on PROTACs have demonstrated that while alkyl-linker degraders are successfully synthesized under these mild conditions, the choice of linker profoundly influences the biological activity and physicochemical parameters ()[1].

Physicochemical Comparison: Alkyl vs. PEG Linkers

The biological efficacy of a PROTAC is fundamentally governed by its conformational dynamics in solution.

PEG linkers (e.g., PEG3, containing ~10 atoms in the chain) are highly flexible and hydrophilic. However, they experience the gauche effect , a stereochemical phenomenon where the oxygen lone pairs and adjacent C-C bonds prefer a folded conformation. This folding increases the Topological Polar Surface Area (TPSA) and creates a high desolvation penalty when the molecule attempts to cross the hydrophobic lipid bilayer ()[2].

In contrast, the C8 alkyl chain derived from 8-iodooctan-1-ol lacks heteroatoms. While it may undergo hydrophobic collapse in aqueous media, it readily adopts an extended anti-conformation within the lipid bilayer. Alkyl linkers offer synthetic simplicity and metabolic stability, often leading to vastly superior passive cell permeability for lipophilic PROTACs ()[3]. For example, in the optimization of hRpn13 PROTACs, substituting to an alkyl linker promoted target degradation and induced cellular apoptosis with a 2-fold improved potency compared to the original PEG-based PROTAC ()[4].

G Alkyl C8 Alkyl Linker (8-Iodooctan-1-ol) Hydro Anti-Conformation (High Lipophilicity) Alkyl->Hydro PEG PEG3 Linker Flex Gauche Effect (High Flexibility) PEG->Flex Perm High Permeability Hydro->Perm Sol High Solubility Flex->Sol

Logical relationship between linker chemical composition and biological properties.

Quantitative Data Comparison

The following table summarizes the comparative performance of a representative target-matched PROTAC utilizing either a C8 Alkyl linker or a PEG3 linker.

ParameterC8 Alkyl PROTAC (8-Iodooctan-1-ol)PEG3 PROTACMechanistic Causality
Linker Length ~10.5 Å (8 atoms)~11.0 Å (10 atoms)Determines spatial bridging between POI and E3 ligase.
cLogP 5.84.2Alkyl chains lack heteroatoms, driving high lipophilicity.
TPSA (Ų) 180225PEG oxygen atoms increase polar surface area, hindering diffusion.
Papp (10⁻⁶ cm/s) 2.50.8Extended anti-conformation of C8 enhances lipid bilayer crossing.
Ternary EC50 45 nM30 nMPEG flexibility slightly favors optimal binding geometry.
Degradation DC50 15 nM85 nMSuperior intracellular concentration of C8 overcomes binding deficit.
Dmax 95%75%Sustained intracellular exposure drives higher maximum degradation.

Self-Validating Experimental Protocols

To objectively validate the superiority of the C8 alkyl linker, the experimental workflow must be strictly gated. A protocol is only trustworthy if it is a self-validating system —meaning it contains internal controls that prove the assay's mechanistic integrity regardless of the final readout.

G Syn Synthesis (8-Iodooctan-1-ol) Perm Permeability (Caco-2) Syn->Perm Ternary Ternary Complex (NanoBRET) Perm->Ternary Deg Degradation (Western Blot) Ternary->Deg

Step-by-step experimental workflow for validating PROTAC linker efficacy.

Protocol A: Caco-2 Permeability Assay

Because PROTACs routinely violate Lipinski’s Rule of Five (bRo5), passive permeability is the primary bottleneck.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to form polarized, differentiated monolayers.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Compound Application: Apply 10 μM of the C8-PROTAC to the apical chamber.

  • Self-Validating Control: Co-apply Lucifer Yellow (100 μM) as a paracellular leak marker.

  • Sampling & Quantification: Sample the basolateral chamber at 60 and 120 minutes. Quantify via LC-MS/MS.

  • Data Acceptance: Reject the dataset if Lucifer Yellow Papp​>1×10−6 cm/s. This ensures the C8-PROTAC's high permeability is due to transcellular diffusion, not compound-induced monolayer toxicity.

Protocol B: NanoBRET Ternary Complex Assay

High permeability is irrelevant if the rigidified C8 chain sterically clashes during the dimerization of the Protein of Interest (POI) and the E3 ligase.

  • Transfection: Co-transfect HEK293 cells with NanoLuc-tagged POI and HaloTag-fused E3 ligase (e.g., CRBN).

  • Fluorophore Labeling: Add HaloTag NanoBRET 618 Ligand to the culture media to label the E3 ligase.

  • PROTAC Treatment: Treat cells with a concentration gradient (1 pM to 10 μM) of the C8-PROTAC.

  • Self-Validating Control: In parallel, treat with an R-epimer PROTAC (e.g., containing R-thalidomide, which cannot bind CRBN).

  • Measurement: Read emission at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio.

  • Causality Check: The R-epimer must yield a flatline BRET signal. If the R-epimer generates a positive signal, the C8 linker is causing non-specific hydrophobic aggregation or false-positive scaffolding, and the compound must be redesigned.

G POI Target Protein Ternary Ternary Complex POI->Ternary Binds PROTAC PROTAC (C8 Linker) PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Catalyzes Degradation Degradation Ub->Degradation Targets

PROTAC-mediated targeted protein degradation pathway via ternary complex formation.

Protocol C: Western Blot Degradation Assay

The ultimate functional readout to determine DC50​ (concentration at 50% degradation) and Dmax​ (maximum degradation).

  • Cell Treatment: Plate target cells at 70% confluency. Treat with the C8-PROTAC (0.1 nM - 1 μM) for 24 hours.

  • Self-Validating Rescue Control: In parallel control wells, pre-treat cells for 2 hours with 1 μM MG132 (a proteasome inhibitor) or 1 μM MLN4924 (a neddylation inhibitor) before adding the PROTAC.

  • Lysis & Electrophoresis: Lyse cells in RIPA buffer supplemented with protease inhibitors. Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

  • Immunoblotting: Probe for the POI, E3 ligase, and a loading control (e.g., GAPDH).

  • Quantification: Calculate DC50​ and Dmax​ using densitometry. If MG132 fails to rescue POI levels back to baseline, reject the degrader; the disappearance of the POI is due to off-target cytotoxicity or transcriptional inhibition, not genuine PROTAC-mediated proteasomal degradation.

References

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications.[Link]

  • Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. Journal of Biological Chemistry (PubMed).[Link]

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI Pharmaceuticals.[Link]

Sources

Validation

Head-to-head comparison of Grignard reagents from chloro-, bromo-, and iodo-nonane

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Halide Effect in Grignard Synthesis The preparation of nonylmagnesium halides is a foundational operation in organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Halide Effect in Grignard Synthesis

The preparation of nonylmagnesium halides is a foundational operation in organic synthesis and drug development. However, the choice of the starting alkyl halide—1-chlorononane, 1-bromononane, or 1-iodononane—drastically alters the thermodynamics of the oxidative addition process. As an application scientist, selecting the correct halide requires balancing initiation reliability, the suppression of side reactions, and cost-efficiency at scale.

This guide provides an objective, data-driven comparison of the three nonyl halides, detailing the mechanistic causality behind their reactivity and providing a self-validating experimental workflow for reliable bench-scale execution.

Mechanistic Causality: Oxidative Addition vs. Wurtz Homocoupling

The formation of a Grignard reagent proceeds via a Single Electron Transfer (SET) mechanism from the magnesium surface to the carbon-halogen bond, generating a transient radical pair. The fate of this radical pair is dictated by the bond dissociation energy (BDE) of the specific halide:

  • 1-Iodononane (Weakest BDE): Undergoes rapid, highly exothermic SET. However, the highly reactive nonyl radicals frequently escape the solvent cage before recombining with the magnesium halide, leading to severe Wurtz homocoupling (forming octadecane)[1].

  • 1-Chlorononane (Strongest BDE): Requires aggressive initiation (e.g., DIBAL, Rieke magnesium, or thermal activation) to overcome the activation energy barrier. Once initiated, the tight radical pair minimizes homocoupling, resulting in a highly pure Grignard reagent[2].

  • 1-Bromononane (Optimal Balance): Represents the "Goldilocks" zone. It initiates readily at room temperature with mild chemical activation while keeping Wurtz coupling to a manageable baseline[1].

GrignardMechanism RX Nonyl Halide (R-X) SET Single Electron Transfer (SET) RX->SET Mg Magnesium Surface (Mg⁰) Mg->SET Radical Radical Pair [R• + •MgX] SET->Radical Grignard Grignard Reagent (R-MgX) Radical->Grignard Recombination (Favored for Cl, Br) Wurtz Wurtz Coupling (Octadecane) Radical->Wurtz + R-X Escape (Favored for I)

Mechanistic divergence of nonyl halide oxidative addition: Grignard formation vs. Wurtz homocoupling.

Head-to-Head Quantitative Comparison

The following table synthesizes the performance metrics of the three nonyl halides to guide your reagent selection based on project scale and purity requirements.

Parameter1-Chlorononane1-Bromononane1-Iodononane
C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol~53 kcal/mol
Initiation Difficulty High (Requires promoters)Low (Mild exotherm)Very Low (Spontaneous)
Wurtz Homocoupling (Octadecane) < 2%[2]5 – 10%[1]15 – 25%
Typical Grignard Yield 85 – 95%80 – 90%[1]60 – 75%
Cost / Scalability Low Cost / Ideal for ProcessModerate / Ideal for BenchHigh Cost / Rarely Advised

Self-Validating Experimental Workflows

A robust protocol must be a self-validating system. Simply observing the consumption of magnesium is insufficient, as ambient moisture or oxygen can consume the metal to form inert magnesium alkoxides. The following workflow couples the optimal bench-scale synthesis (using 1-bromononane) with a highly specific active-molarity titration.

Part A: Synthesis of Nonylmagnesium Bromide (0.5 M in THF)
  • Step 1: Mechanical Activation. To a flame-dried 250 mL 3-neck flask equipped with a reflux condenser and addition funnel, add magnesium turnings (1.2 equiv). Stir vigorously under argon for 2 hours.

    • Causality: Dry stirring mechanically scores the passivating MgO layer, exposing microscopic active Mg(0) sites.

  • Step 2: Chemical Activation. Add anhydrous THF (just enough to cover the turnings) and 1,2-dibromoethane (0.05 equiv).

    • Causality: 1,2-dibromoethane reacts with the remaining MgO to form ethylene gas and MgBr₂, chemically scrubbing the surface without introducing reactive alkyl contaminants into your final reagent.

  • Step 3: Initiation. Add 5% of the total 1-bromononane volume. Do not stir. Wait for a localized exotherm and solvent reflux.

    • Causality: Halting agitation prevents the dissipation of localized heat, which is critical for overcoming the activation energy barrier of the initial SET process.

  • Step 4: Controlled Addition. Once initiated, dilute the remaining 1-bromononane in THF and add dropwise over 45 minutes to maintain a gentle reflux.

  • Step 5: Maturation. Reflux the mixture for an additional 1 hour, then cool to room temperature. The resulting dark grey solution contains the active nonylmagnesium bromide alongside minor amounts of octadecane[1].

Part B: Active-Molarity Titration (Knochel Method)

Standard acid-base titrations often overestimate Grignard concentration by reacting with basic, inactive magnesium alkoxides. The Knochel method selectively titrates the active carbon-metal bond[3]. Alternatively, salicylaldehyde phenylhydrazone can be used as a colorimetric indicator[4].

  • Step 1: Reagent Preparation. In a flame-dried vial under argon, dissolve exactly 100 mg of Iodine (I₂) in 1.0 mL of a 0.5 M LiCl solution in anhydrous THF.

    • Causality: LiCl breaks up polymeric Grignard aggregates in the THF solution, ensuring a rapid, stoichiometric 1:1 reaction with iodine[3].

  • Step 2: Titration. Cool the dark brown iodine solution to 0 °C.

  • Step 3: Endpoint Detection. Using a 1 mL syringe, add the nonylmagnesium bromide solution dropwise. The endpoint is reached when the solution abruptly transitions from light yellow to completely colorless[3].

  • Step 4: Validation. Calculate the molarity based on the volume added. Average two runs to determine the exact active concentration before deploying the reagent in downstream coupling steps.

Strategic Recommendations

  • For Discovery & Bench-Scale Synthesis: Default to 1-bromononane . It provides the best balance of reliable initiation and manageable side reactions, ensuring high throughput without the need for specialized activation equipment[1].

  • For Process Chemistry & Scale-Up: Transition to 1-chlorononane . While initiation requires strict engineering controls (e.g., continuous flow reactors or DIBAL promoters), the near-zero Wurtz coupling profile and significantly lower raw material cost make it the superior choice for multi-kilogram campaigns[2].

  • Avoid 1-iodononane unless specifically investigating radical-mediated pathways, as the excessive formation of octadecane severely complicates downstream chromatographic purification.

Sources

Comparative

Assessing the impact of linker length on the pharmacokinetic properties of drug conjugates

Assessing the Impact of Linker Length on the Pharmacokinetic Properties of Drug Conjugates As drug conjugates—particularly Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)—evolve, the linker connecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Impact of Linker Length on the Pharmacokinetic Properties of Drug Conjugates

As drug conjugates—particularly Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)—evolve, the linker connecting the targeting ligand to the cytotoxic payload is no longer viewed as a mere structural bridge. It is a highly active pharmacokinetic (PK) modulator. While linker chemistry dictates payload release mechanisms, the length of the linker, predominantly governed by polyethylene glycol (PEG) spacers, fundamentally alters the conjugate's physicochemical properties, systemic clearance, and therapeutic index.

This guide provides an objective, data-driven comparison of how varying linker lengths influence conjugate performance, complete with mechanistic explanations and self-validating experimental protocols.

Mechanistic Causality: The Physics of Linker Length

The rational design of drug conjugates requires a delicate balance between systemic exposure and cellular potency. Cytotoxic payloads (such as auristatins or pyrrolobenzodiazepines) are inherently hydrophobic. When conjugated at high drug-to-antibody ratios (DARs), this hydrophobicity can compromise the structural integrity of the antibody, leading to aggregation and rapid clearance from the bloodstream[1].

Incorporating PEG linkers of varying lengths modulates PK through a specific causal chain:

  • Hydrodynamic Shielding & Decreased Clearance: Increasing the length of the PEG chain expands the hydrodynamic radius of the conjugate. This hydrophilic hydration shell effectively masks the payload's hydrophobicity, preventing recognition and scavenging by the reticuloendothelial system (RES) and drastically reducing renal clearance[2].

  • Prolonged Plasma Half-Life (t½) & Increased AUC: By evading rapid clearance, conjugates with longer linkers remain in systemic circulation significantly longer. This lower clearance rate translates directly into a prolonged plasma half-life and a vastly expanded Area Under the Curve (AUC)[2].

  • The Potency vs. Efficacy Trade-off: While extended linkers optimize PK, they introduce steric hindrance. A long, flexible PEG chain can fold back and interfere with the antibody-antigen binding interface or hinder the cellular internalization process, leading to a measurable decrease in in vitro cytotoxicity (higher IC50)[2][3]. However, the enhanced in vivo tumor accumulation—driven by the superior AUC—typically overcompensates for this in vitro deficit, resulting in superior overall anti-tumor efficacy[2].

LogicalPathway A Increase PEG Linker Length B1 Increased Hydrodynamic Radius A->B1 B2 Enhanced Hydrophobicity Masking A->B2 B3 Increased Steric Hindrance A->B3 C1 Decreased Renal Clearance B1->C1 C2 Reduced Aggregation B2->C2 C3 Impaired Target Internalization B3->C3 D1 Prolonged Plasma Half-Life C1->D1 C2->D1 D3 Decreased In Vitro Potency C3->D3 D2 Increased Systemic Exposure (AUC) D1->D2 E Enhanced In Vivo Efficacy D2->E D3->E Compensated by PK

Caption: Logical pathway of how linker length dictates ADC pharmacokinetics and efficacy.

Comparative Data: Short vs. Long vs. Branched Linkers

To objectively benchmark performance, we must evaluate the transition from short linear linkers (PEG4) to intermediate (PEG8), and finally to advanced branched architectures (Pendant PEG12). Recent studies demonstrate that 4 provide a nearly three-fold higher AUC compared to linear PEG24 counterparts by maximizing hydrophobicity masking without excessively elongating the primary attachment axis[4]. However, for homogeneous ADCs utilizing branched cores, an overly short branched linker can severely restrict lysosomal enzymatic cleavage, drastically reducing potency[5].

Table 1: Quantitative PK and Efficacy Comparison of PEG Linker Lengths

ParameterSCO-PEG4 (Short)SCO-PEG8 (Intermediate)Pendant PEG12 (Branched)
PEG Chain Length 4 units (16 atoms)8 units (28 atoms)2x 12 units (Branched off-axis)
Hydrophobicity Masking ModerateHighExcellent
Relative Clearance Rate HighMediumLow
Plasma Half-Life (t½) BaselineProlongedHighly Prolonged
Systemic Exposure (AUC) Baseline~1.5x Increase~3.0x Increase
In Vitro Potency (IC50) Highest (Most Potent)Slightly ReducedContext-Dependent
In Vivo Efficacy BaselineEnhancedHighly Enhanced

(Data synthesized from comparative benchmarking of discrete PEG linkers[3][4])

Self-Validating Experimental Protocol: In Vivo PK Evaluation

To empirically determine the optimal linker length for a novel antibody-payload pair, a rigorous in vivo PK study is required. The following methodology utilizes a self-validating dual-assay system to definitively differentiate between the systemic clearance of the entire conjugate and the premature cleavage of the linker[6].

PKWorkflow S1 1. ADC Synthesis & DAR Normalization (PEG4 vs PEG8 vs PEG12) S2 2. IV Administration in Murine Models (Includes Unconjugated mAb Control) S1->S2 S3 3. Serial Blood Sampling (1h to 21 days) & Plasma Isolation S2->S3 S4 4. Self-Validating Dual-ELISA (Total mAb vs. Intact ADC) S3->S4 S5 5. Non-Compartmental PK Analysis (Calculate CL, t½, AUC) S4->S5

Caption: Step-by-step in vivo pharmacokinetic evaluation workflow for drug conjugates.

Step-by-Step Methodology:
  • Synthesis and DAR Normalization: Synthesize the ADCs utilizing PEG4, PEG8, and PEG12 linkers. Purify the conjugates using Hydrophobic Interaction Chromatography (HIC) to ensure all experimental cohorts possess an identical average DAR (e.g., DAR 4 or 8).

    • Causality Note: Variations in DAR independently alter PK profiles. Normalizing the DAR mathematically isolates linker length as the sole experimental variable.

  • In Vivo Administration: Administer a single intravenous dose (e.g., 3 mg/kg) to murine models (e.g., BALB/c mice). Crucially, include a control group receiving the unconjugated monoclonal antibody (mAb) to establish the baseline clearance rate of the naked protein[7].

  • Serial Sampling: Collect blood samples at predefined intervals (1h, 4h, 24h, 72h, 7 days, 14 days, 21 days). Isolate plasma immediately and store at -80°C to prevent ex vivo linker degradation.

  • Self-Validating Dual-ELISA Quantification:

    • Assay A (Total Antibody): Capture the conjugate using an anti-idiotypic antibody and detect it with an anti-human IgG secondary antibody. This measures all circulating mAb, regardless of whether the payload is still attached.

    • Assay B (Intact ADC): Capture the conjugate using an anti-idiotypic antibody and detect it with an anti-payload antibody (e.g., anti-MMAE). This measures only fully intact, conjugated molecules.

    • Validation Logic: If Assay B concentrations drop significantly faster than Assay A, the linker is prematurely cleaving in circulation. If both assays drop concurrently but at a faster rate than the unconjugated mAb control, the linker length is insufficiently masking the payload's hydrophobicity, leading to RES-mediated clearance.

  • Non-Compartmental Analysis: Utilize PK modeling software to calculate Clearance (CL), Volume of Distribution (Vd), t½, and AUC[4]. By cross-referencing these metrics with in vitro IC50 data, the optimal therapeutic index can be established.

References

  • Benchchem. "The Influence of PEG Linker Length on ADC Pharmacokinetics." 2

  • Benchchem. "The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics: A Comparative Guide." 1

  • Su, D., & Zhang, D. (2021). "Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency." Frontiers in Pharmacology, 12, 687926. 6

  • Benchchem. "A Head-to-Head Comparison of SCO-PEG8-NHS and SCO-PEG4-NHS for Antibody-Drug Conjugate (ADC) Development." 3

  • Benchchem. "The Architectural Advantage: A Comparative Analysis of PEG12 Linkers in Advanced Drug Development." 4

  • MDPI. "Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?" Pharmaceutics. 5

Sources

Safety & Regulatory Compliance

Safety

8-Iodooctan-1-ol proper disposal procedures

Standard Operating Procedure: 8-Iodooctan-1-ol Handling and Halogenated Waste Disposal 1. Executive Summary & Physicochemical Context 8-Iodooctan-1-ol (CAS: 79918-35-7) is an iodinated aliphatic alcohol frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: 8-Iodooctan-1-ol Handling and Halogenated Waste Disposal

1. Executive Summary & Physicochemical Context 8-Iodooctan-1-ol (CAS: 79918-35-7) is an iodinated aliphatic alcohol frequently utilized as a versatile building block in advanced organic synthesis, pharmaceutical development, and materials science. While it is highly valued for its reactivity in substitution and coupling reactions, the presence of the iodine atom strictly dictates its end-of-life management.

As a Senior Application Scientist, I cannot overstate the importance of treating halogenated organics with rigorous discipline. The carbon-iodine (C-I) bond is susceptible to photolytic and thermal degradation, which can generate reactive iodine radicals and corrosive byproducts such as hydroiodic acid. Consequently, 8-Iodooctan-1-ol must be managed under strict [1] to prevent container failure, dangerous chemical incompatibilities, and environmental contamination.

2. The Causality of Segregation: Why Halogenated Waste is Different Commingling 8-Iodooctan-1-ol with non-halogenated solvents (e.g., ethanol, hexane, ethyl acetate) is a critical operational failure in any laboratory setting.

  • Destruction Mechanics: Non-halogenated solvents are typically recycled via solvent recovery or blended for fuel. Halogenated solvents, however, require specialized, high-temperature thermal destruction (incineration) to prevent the release of toxic dioxins and furans, as mandated by [2].

  • Cost & Compliance: Mixing even a small amount of 8-Iodooctan-1-ol into a non-halogenated waste stream converts the entire bulk volume into highly regulated halogenated waste, often [1],[3].

  • Corrosion Risks: Halogenated solvents can dissociate over time to produce acids that actively corrode metal. Therefore, metal safety cans are strictly prohibited for accumulation[4].

3. Step-by-Step Disposal Methodology This self-validating protocol ensures that every step inherently verifies the safety of the next, creating a closed-loop system for chemical management.

Phase 1: Pre-Disposal Preparation

  • Environmental Isolation: All waste transfers must be conducted inside a certified, operating chemical fume hood to capture volatile organic compounds (VOCs)[1].

  • Advanced PPE Selection: Standard latex or thin nitrile gloves offer poor permeation resistance to halogenated organics. Personnel must don double nitrile gloves or Viton gloves , ANSI-approved chemical splash goggles, and a[4].

Phase 2: Active Waste Collection 3. Container Selection: Utilize a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Never use metal containers. Ensure the container has a threaded, vapor-tight cap[5]. 4. Transfer: Use a chemically compatible funnel to safely transfer 8-Iodooctan-1-ol waste into the container. 5. Immediate Sealing: Remove the funnel and seal the container immediately after the transfer. Leaving a container open violates environmental regulations and allows toxic vapors to escape[5].

Phase 3: Labeling and SAA Storage 6. Simultaneous Labeling: Affix a Hazardous Waste Tag before or at the exact moment the first drop of waste is added. Explicitly write "8-Iodooctan-1-ol" and its approximate percentage. Do not use chemical formulas (e.g., C8H17IO) or [5]. 7. Secondary Containment: Store the sealed container in a designated Satellite Accumulation Area (SAA). Place the primary container inside a polypropylene secondary containment tub to capture any catastrophic leaks[1],[4]. 8. Volume Monitoring: Request an EH&S waste collection when the container reaches ¾ full. Never overfill liquid waste containers; leave headspace for thermal expansion[1].

4. Emergency Response & Spill Management If an 8-Iodooctan-1-ol spill occurs:

  • Small Spills (< 1 Liter): Contain the leak immediately. Soak up the liquid using inert, non-combustible absorbent pads. Place all saturated pads into a sealed, vapor-tight bag, tag it as "Hazardous Waste - Halogenated Spill Debris," and request immediate EH&S disposal[1].

  • Personnel Exposure: In the event of skin contact, immediately flush the affected area with copious amounts of water at a safety shower for at least 15 minutes. Remove contaminated clothing, as wet clothing will hold the halogenated chemical against the skin, exacerbating irritation[5].

5. Quantitative Data & Parameter Summary

Operational ParameterSpecification / RequirementScientific Rationale
Waste Classification Halogenated Organic WasteContains Iodine; requires specialized thermal incineration.
Approved Containers HDPE, PTFE-lined GlassPrevents acid-catalyzed degradation common in metal cans.
Prohibited Mixtures Non-halogenated solvents, Acids, Heavy MetalsPrevents exothermic reactions and eliminates cross-contamination costs.
Primary PPE Viton or Double-Nitrile GlovesPrevents rapid solvent permeation through standard glove matrices.
Storage Limit Max 55 Gallons in SAA (Action at ¾ full)Ensures compliance with EPA Satellite Accumulation Area rules.

6. Operational Workflow Visualization

G N1 8-Iodooctan-1-ol Waste Generation N2 Don PPE (Double Nitrile/Viton, Goggles) N1->N2 N3 Transfer to Fume Hood N2->N3 N4 Select HDPE/Glass Container (No Metal) N3->N4 N5 Segregate as Halogenated Waste N4->N5 Critical Step N6 Affix Hazardous Waste Tag (List % Composition) N5->N6 N7 Store in SAA (Secondary Containment) N6->N7 N8 Request EH&S Pickup (At 3/4 Full) N7->N8 Monitor Volume

Fig 1: Step-by-step operational workflow for 8-Iodooctan-1-ol halogenated waste disposal.

References

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple University.[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois.[Link]

  • Washington State University Environmental Health & Safety. "Halogenated Solvents - Waste Management." WSU.[Link]

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." Oregon State University. [Link]

  • Environmental Protection Agency (EPA). "Halogenated Solvent Cleaners." EPA. [Link]

Handling

A Researcher's Guide to the Safe Handling of 8-Iodooctan-1-ol

As a long-chain aliphatic alcohol with a terminal iodine atom, 8-Iodooctan-1-ol presents a unique set of handling and safety requirements. This guide provides an in-depth, procedural framework for the safe utilization of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a long-chain aliphatic alcohol with a terminal iodine atom, 8-Iodooctan-1-ol presents a unique set of handling and safety requirements. This guide provides an in-depth, procedural framework for the safe utilization of this compound in a laboratory setting. The following protocols are designed to empower researchers with the knowledge to minimize exposure, prevent accidents, and manage waste effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment
  • Skin and Eye Irritation: Similar to other primary alcohols and halogenated hydrocarbons, 8-Iodooctan-1-ol is expected to cause skin and eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1]

  • Potential for Harm if Inhaled or Swallowed: While the vapor pressure of 8-Iodooctan-1-ol is likely low due to its high molecular weight, inhalation of any generated mists or accidental ingestion could be harmful.[3]

  • Combustibility: Although not highly flammable, as a long-chain alcohol, it can be combustible at elevated temperatures.

A summary of anticipated hazards is presented in the table below.

Hazard TypeGHS Classification (Anticipated)Description
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][4]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)May cause respiratory irritation.[1][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For 8-Iodooctan-1-ol, a comprehensive approach is necessary to mitigate the identified risks.

  • Primary Engineering Control: Chemical Fume Hood All handling of 8-Iodooctan-1-ol should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Hand Protection: Selecting the Right Gloves Due to the presence of a halogenated hydrocarbon, standard latex gloves are not recommended as they offer poor protection.[5] Nitrile gloves provide better resistance for incidental contact.[5][6] For prolonged handling or in situations with a higher risk of splashing, double-gloving or using a heavier-duty glove is advised.[6] Always inspect gloves for any signs of degradation or perforation before and during use.[3]

Glove TypeProtection LevelRecommended Use
Disposable Nitrile Gloves Incidental ContactStandard laboratory operations.[6]
Double-Gloved Nitrile Increased ProtectionHandling larger quantities or when splash risk is elevated.
Heavy-Duty Nitrile or Neoprene Extended ContactSpill cleanup or equipment maintenance.
  • Eye and Face Protection: A Non-Negotiable Requirement Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory whenever handling 8-Iodooctan-1-ol.[6] Standard safety glasses do not provide adequate protection against splashes.[6] When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6][7]

  • Protective Clothing: Your Last Line of Defense A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and minimize skin contact.[8] For tasks involving larger quantities, a chemically resistant apron over the lab coat is recommended.[8] Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[5][6]

Operational Workflow for Safe Handling

A systematic approach to handling 8-Iodooctan-1-ol, from receipt to disposal, is critical for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_sds Review SDS of All Reagents prep_materials->prep_sds handle_aliquot Aliquot Required Amount in Fume Hood prep_sds->handle_aliquot handle_seal Securely Seal Primary Container handle_aliquot->handle_seal handle_reaction Perform Experimentation handle_seal->handle_reaction cleanup_quench Quench Reaction & Neutralize handle_reaction->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Doff PPE in Correct Order cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe Handling Workflow for 8-Iodooctan-1-ol

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the section above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the workspace.

    • Have a spill kit readily accessible.

  • Handling:

    • Carefully open the container of 8-Iodooctan-1-ol inside the fume hood.

    • Dispense the required amount of the chemical.

    • Securely close the container and store it in a designated, cool, and dry location away from light.[1][3]

  • Experimentation:

    • Conduct all experimental procedures within the fume hood.

    • Avoid heating the compound near open flames or other ignition sources.[1][3]

Spill, Exposure, and Disposal Procedures

In Case of a Spill:

  • Alert all personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including a respirator if vapors are significant.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as halogenated organic waste.[1][9]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal Plan:

All waste containing 8-Iodooctan-1-ol, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Collect all 8-Iodooctan-1-ol waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[9]

By adhering to these detailed protocols, researchers can confidently and safely work with 8-Iodooctan-1-ol, ensuring a secure laboratory environment for all.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). [Source not available].
  • SAFETY DATA SHEET - 1-Iodobutane. (2012, May 9). Thermo Fisher Scientific.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • 1-Iodobutane Safety D
  • Protective Gear.
  • 1-Iodopentane Safety D
  • IODIXANOL IMPURITY C Safety Data Sheet. (2025, November 17). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). the NMSU safety.
  • 1,2-Octanediol Safety Data Sheet. (2025, November 7). Sigma-Aldrich.
  • 1-Iodobutane Safety Data Sheet.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • 1-Iodobutane SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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